Product packaging for interferon beta-1b(Cat. No.:CAS No. 145155-23-3)

interferon beta-1b

Cat. No.: B1177669
CAS No.: 145155-23-3
Attention: For research use only. Not for human or veterinary use.
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Description

Interferon Beta-1b is a recombinant cytokine that plays a pivotal role in immunology and multiple sclerosis research. This well-characterized protein is used extensively in studies investigating the modulation of the immune response, particularly in the context of autoimmune diseases. Its primary research value lies in its ability to shift the immune system from a pro-inflammatory to an anti-inflammatory state. The mechanism of action involves binding to specific cell surface receptors, initiating a complex transcriptional response . In immune cells, this compound reduces antigen presentation and T-cell proliferation . It is known to decrease the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), while increasing the production of anti-inflammatory cytokines like interleukin-10 (IL-10) . Furthermore, it helps restore immune suppressor function and enhances the integrity of the blood-brain barrier, reducing the migration of inflammatory cells . This makes it a critical tool for in vitro and in vivo models of neuroinflammation and demyelination. Supplied as a purified protein, it is essential for researchers exploring intracellular signaling pathways, cytokine networks, and novel therapeutic applications beyond multiple sclerosis . This product is For Research Use Only and is supplied with comprehensive quality control data.

Properties

CAS No.

145155-23-3

Molecular Formula

C8H5ClN2O3

Origin of Product

United States

Molecular Architecture and Biophysical Characteristics of Interferon Beta 1b

Primary Structure and Amino Acid Composition

Interferon beta-1b is a single polypeptide chain composed of 165 amino acids google.comscielo.brmybiosource.comraybiotech.com. This differs from the 166 amino acids of naturally occurring human interferon-beta and recombinant human interferon beta-1a google.comscielo.brscielo.br. The N-terminal methionine residue present in the E. coli expression system is removed during processing, resulting in serine at position 2 as the N-terminus of the mature protein google.com. A key modification in the primary structure of this compound, compared to native human interferon-beta, is the substitution of cysteine at position 17 with serine google.comscielo.brmybiosource.comraybiotech.comiomcworld.org. This specific amino acid substitution is introduced to prevent the formation of incorrect disulfide bonds google.comscielo.briomcworld.org. The amino acid sequence of this compound is a mutein (variant form) of human this compound mybiosource.comraybiotech.com.

The molecular weight of this compound is approximately 18,500 Daltons (18.5 kDa or 18510.86 Dalton) scielo.brmybiosource.comraybiotech.comfda.gov.

Here is a representation of the amino acid sequence segments of this compound:

SegmentAmino Acid Sequence
N-terminus (first 5 residues)Ser-Tyr-Asn-Leu-Leu raybiotech.com
Residues 1-10S Y N L L G F L Q R nih.gov
Residues 11-20S S N F Q S Q K L L nih.gov
......
Residues 110-120L E E K L E K E D F T R nih.gov
Residues 121-130G K L M S S L H L K R nih.gov
Residues 131-140Y Y G R I L H Y L K A nih.gov
Residues 141-150K E Y S H C A W T I V nih.gov
Residues 151-160R V E I L R N F Y F I nih.gov
Residues 161-165N R L T G nih.gov

Note: This table presents segments based on available data and may not represent the full 165 amino acid sequence contiguously.

Protein Conformation and Three-Dimensional Structure

Alpha-Helical Architecture

The structure of human interferon-beta, which serves as a model for this compound's conformation, consists primarily of alpha-helices pnas.orgnih.govkne-publishing.comproteopedia.org. It is composed of five alpha-helices, typically labeled A, B, C, D, and E pnas.orgnih.govkne-publishing.comproteopedia.org. Helices A, B, C, and E form a left-handed, type 2 four-helix bundle pnas.orgnih.gov. In the structure of glycosylated human IFN-beta, helix A is generally described as residues 2–22, B as 51–71, C as 80–107, D as 118–136, and E as 139–162 in one molecule within the asymmetric unit pnas.orgnih.gov. Another molecule in the asymmetric unit shows helix D as residues 112–136 pnas.orgnih.gov. Murine IFN-beta, which shares structural features with human IFN-beta, also exhibits an alpha-helix bundle fold rcsb.orgembopress.orgrcsb.org.

Disulfide Bond Formation

Naturally occurring human interferon-beta contains a disulfide bond between cysteine residues at positions 31 and 141 uniprot.org. In this compound, the cysteine at position 17 is substituted with serine google.comscielo.brmybiosource.comraybiotech.comiomcworld.org. This modification is specifically made to prevent the formation of incorrect disulfide bonds that could arise from the presence of an unpaired cysteine residue at position 17 in the recombinant protein produced in E. coli google.comscielo.briomcworld.org. While native human IFN-beta has a disulfide bond, recombinant human this compound, due to the Cys17Ser substitution, is described as not having a disulfide bond in some contexts, particularly concerning the Cys17 position uniprot.org. However, research confirming the presence or absence of the native Cys31-Cys141 disulfide bond in the final, properly folded this compound protein is relevant to its structural integrity and biological activity. Studies on the structural identification of purified recombinant IFN beta-1b by peptide mapping have confirmed the presence of the disulfide bond biopreparations.ru. This indicates that the Cys31-Cys141 disulfide bond is present in this compound, and the Cys17Ser substitution specifically addresses issues related to the cysteine at position 17.

Post-Translational Modifications and Their Research Implications

Post-translational modifications (PTMs) are crucial for the function and regulation of many proteins frontiersin.orgelifesciences.org. While native human interferon-beta is a glycoprotein (B1211001) with N-linked glycosylation google.comscielo.brscielo.brpnas.orgnih.govuniprot.orgoup.comnih.gov, this compound exhibits a distinct PTM profile due to its production in E. coli google.comscielo.brmybiosource.comraybiotech.comiomcworld.org.

Absence of Glycosylation in this compound

A defining characteristic of this compound is the absence of glycosylation google.comscielo.brmybiosource.comraybiotech.comiomcworld.orgscielo.brfda.govkne-publishing.comnih.govnovusbio.com. Unlike interferon beta-1a, which is produced in mammalian cells and is N-linked glycosylated at asparagine 80 (corresponding to asparagine 80 in native IFN-beta) google.compnas.orgnih.govoup.com, this compound is expressed in E. coli, a prokaryotic system that lacks the cellular machinery for glycosylation google.comscielo.briomcworld.orgscielo.br. Therefore, this compound is a non-glycosylated protein google.comscielo.brmybiosource.comraybiotech.comiomcworld.orgscielo.brfda.govnih.govnovusbio.com.

Structural and Functional Consequences of Non-Glycosylation

The absence of glycosylation in this compound has significant structural and functional consequences, which have been the subject of detailed research scielo.brkne-publishing.comnovusbio.com. Glycosylation in interferon beta-1a is known to play an important role in protein solubility and stability pnas.orgoup.comnih.govoup.com. The carbohydrate chain is thought to shield exposed hydrophobic residues from the solvent, thereby preventing aggregation and increasing solubility oup.comoup.com.

Research comparing glycosylated interferon beta-1a and non-glycosylated this compound has revealed key differences:

Aggregation: The lack of glycosylation in this compound leads to an increased level of aggregation compared to glycosylated forms oup.comnih.govoup.comnih.gov. Studies using size exclusion chromatography (SEC) have shown the presence of large, soluble aggregates in this compound preparations nih.gov.

Stability: Non-glycosylated this compound is more sensitive to thermal denaturation than glycosylated IFN-beta oup.comoup.comnih.gov. The unfolding temperature of glycosylated IFN-beta was found to be higher than that of the deglycosylated molecule oup.com.

Biological Activity: The absence of glycosylation is associated with a substantial decrease in biological activity oup.comoup.com. In vitro studies have shown that interferon beta-1a is significantly more active than this compound nih.govresearchgate.net. Specific antiviral activity assays have reported values of approximately 20 x 107 IU/mg for IFN-beta-1a and 2 x 107 IU/mg for IFN-beta-1b, indicating that IFN-beta-1a can be up to 10 times more active nih.govresearchgate.net. The soluble aggregates observed in this compound also exhibit reduced antiviral activity nih.gov.

Structural Impact: While deglycosylation may not cause major changes in secondary and tertiary structures oup.comoup.com, the glycan in glycosylated IFN-beta-1a has been shown to form hydrogen bonds with the peptide backbone and shield an uncharged surface from solvent exposure nih.gov. This suggests that the carbohydrate has a stabilizing effect on the protein structure nih.gov.

Research findings highlight that the differences in biological activity between glycosylated and non-glycosylated forms are primarily attributable to the presence or absence of glycosylation and its impact on protein stability and aggregation nih.govresearchgate.net.

Here is a summary of key research findings on the consequences of non-glycosylation:

CharacteristicThis compound (Non-glycosylated)Interferon Beta-1a (Glycosylated)Research Findings
Aggregation TendencyIncreased oup.comnih.govoup.comnih.govLower pnas.orgoup.comnih.govoup.comLack of glycosylation leads to higher aggregation oup.comnih.govoup.comnih.gov.
Thermal StabilityLower oup.comoup.comnih.govHigher oup.comoup.comnih.govMore sensitive to thermal denaturation oup.comoup.comnih.gov. Unfolding temperature is lower oup.com.
In Vitro BioactivityLower oup.comoup.comnih.govresearchgate.netHigher oup.comoup.comnih.govresearchgate.net10-14 times lower than glycosylated forms oup.comoup.com. Soluble aggregates have reduced activity nih.gov.
Structural ShieldingAbsentPresent nih.govGlycan shields hydrophobic residues and stabilizes structure oup.comnih.gov.

Comparative Analysis with Glycosylated Interferon Beta Forms

Interferon beta exists in both glycosylated (interferon beta-1a) and non-glycosylated (this compound) forms. Interferon beta-1a, produced in mammalian cells, has an amino acid sequence identical to the natural protein and is glycosylated at asparagine 80 nih.govresearchgate.netoup.comoup.com. This glycosylation results in a molecular weight of approximately 22.5 kDa for interferon beta-1a, while the non-glycosylated this compound has a molecular weight of about 19 kDa nih.govnih.gov.

The presence of the carbohydrate moiety in interferon beta-1a is understood to play a crucial role in promoting protein solubility and stability oup.comoup.com. Research indicates that glycosylation affects the in vitro activity of interferon beta. Deglycosylation of interferon beta-1a leads to a decrease in total activity, primarily due to the formation of insoluble disulfide-linked precipitates and an increased sensitivity to thermal denaturation nih.govresearchgate.net.

Studies comparing the two forms have shown differences in specific activity. Interferon beta-1a has been reported to be significantly more active than this compound in standard antiviral assays nih.govresearchgate.net. For instance, specific activities of 20 x 107 IU/mg for interferon beta-1a and 2 x 107 IU/mg for this compound have been observed nih.govresearchgate.net. This difference in activity is suggested to stem from the stabilizing effect of the carbohydrate on the structure of interferon beta-1a nih.govresearchgate.net. The glycan in interferon beta-1a forms hydrogen bonds with the peptide backbone and shields an uncharged surface from solvent exposure, contributing to its stability nih.govresearchgate.net.

Despite the higher specific activity and lower immunogenicity potentially offered by glycosylation, the production of interferon beta-1a can present challenges related to aggregation and stability researchgate.net.

Protein Stability and Aggregation Phenomena in Research Contexts

Protein aggregation is a significant challenge in the development and manufacturing of therapeutic proteins, including this compound biotechrep.irrsc.org. The presence of aggregates can reduce the efficacy of the therapeutic and potentially elicit unwanted immune responses, such as the formation of anti-drug antibodies (ADAs) nih.govbiotechrep.irrsc.org. For this compound, aggregation is a particular concern, partly attributed to its non-glycosylated nature nih.govnih.gov. Studies have shown that a notable percentage of commercially formulated this compound protein can exist as large, soluble aggregates with apparent molecular weights exceeding 600 kDa nih.gov.

Research into the aggregation of this compound often involves inducing aggregation through methods like thermal stress or oxidation and monitoring the process using techniques such as dynamic light scattering (DLS) and UV spectroscopy nih.govbiotechrep.irresearchgate.net. The aggregation kinetics can often be described by an autocatalytic model, suggesting an irreversible nucleus formation mechanism from a single monomer protein nih.govbiotechrep.ir.

Factors Influencing Aggregation

Several factors can influence the aggregation behavior of this compound in solution. These include pH, protein concentration, and the presence of various additives nih.govresearchgate.net. Temperature is also a critical factor; higher temperatures increase protein diffusion and the frequency of molecular collisions, promoting aggregation biotechrep.ir.

Studies utilizing experimental design approaches, such as fractional factorial design, have identified pH and the type of additives (including sugars, amino acids, and surfactants) as significant factors affecting aggregation in recombinant this compound formulations nih.govresearchgate.net. For instance, the aggregation behavior of albumin-free formulations of recombinant this compound has been explored using additives like n-dodecyl-β-D-maltoside, Tween 20, arginine, glycine, trehalose (B1683222), and sucrose (B13894) at different pH levels nih.govresearchgate.net.

Oxidation can also induce aggregation of this compound nih.govresearchgate.net. Analysis has indicated the generation of hydrogen peroxide during the nucleation stage of aggregation researchgate.net.

Research into Mitigating Aggregation

Research efforts are focused on identifying strategies to mitigate this compound aggregation to improve its stability and extend its shelf life. The use of additives in formulations is a common approach nih.govnih.gov. Studies have explored various additives, including surfactants, sugars, and amino acids, for their ability to suppress aggregation nih.govresearchgate.net.

Specific additives have shown promise in reducing aggregation. For example, the combination of n-dodecyl-β-D-maltoside, arginine, and trehalose has demonstrated a significant stabilizing and anti-aggregating effect on liquid formulations of this compound nih.govnih.gov. An optimized formulation using these additives at specific concentrations (0.2% n-Dodecyl-β-D-maltoside, 70 mM arginine, 189 mM trehalose) and pH 4 achieved a high potency value nih.govnih.gov.

Surfactants like Polysorbate 20 have also been investigated for their effect on the nucleation rate of this compound aggregation biotechrep.irbiotechrep.ir. Polysorbate 20 at a concentration of 0.01% (w/v) showed a significant reduction in the nucleation constant under thermal stress, indicating decreased protein aggregation in solution biotechrep.irbiotechrep.ir.

Amino acids such as arginine have been studied for their effect on the pre-nucleus stage of aggregation nih.govresearchgate.net. Arginine at a concentration of 200 mM was found to suppress aggregation by decreasing the rate of the pre-nucleation step researchgate.net. Sugars like trehalose and sucrose are also known to act as conformational stabilizers and have been shown to reduce protein aggregation in solution in a concentration-dependent manner for model proteins rsc.org.

PEGylation is another molecular engineering approach being investigated to address the stability and aggregation of this compound scilit.comacs.org. Site-selective mono-PEGylation has been explored, with studies demonstrating that functional activities of PEGylated this compound conjugates were maintained while the formation of soluble or insoluble aggregates was ameliorated scilit.comacs.org.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound21987656
Interferon beta-1a145258-61-3 (CAS, structure not available via CID search) nih.gov
Arginine6322
Glycine750
Trehalose7427
Sucrose5988
Polysorbate 2053431631
Polysorbate 8014575
n-Dodecyl-β-D-maltoside18963
Hydrogen Peroxide784

Comparative Properties of Interferon Beta Forms:

PropertyInterferon Beta-1aThis compoundSource(s)
GlycosylationYes (at Asn80)No nih.govnih.govresearchgate.netoup.comoup.comnih.gov
Production SystemMammalian cells (e.g., CHO cells)Escherichia coli nih.govbiotechrep.irnih.govwikipedia.org
Amino Acid SequenceIdentical to natural human IFN-βMet-1 deletion, Cys17 to Ser mutation nih.govbiotechrep.irnih.govresearchgate.net
Molecular Weight~22.5 kDa~19 kDa nih.govnih.gov
Specific Activity (in vitro antiviral assay)~20 x 107 IU/mg~2 x 107 IU/mg nih.govresearchgate.net
Aggregation PropensityLower (due to glycosylation)Higher (due to lack of glycosylation) nih.govnih.govresearchgate.netoup.comoup.com
Thermal StabilityHigherLower nih.govresearchgate.netoup.com

Effect of Additives on this compound Aggregation (Selected Examples):

AdditiveConcentrationObserved Effect on AggregationSource(s)
n-Dodecyl-β-D-maltoside + Arginine + Trehalose0.2% + 70 mM + 189 mMSignificant stabilizing and anti-aggregating effect in liquid formulation nih.govnih.gov
Polysorbate 200.01% (w/v)Dramatic reduction in nucleation constant under thermal stress biotechrep.irbiotechrep.ir
Arginine200 mMSuppressed aggregation by decreasing pre-nucleation rate researchgate.net

Biotechnological Production and Purification Methodologies of Interferon Beta 1b

Recombinant DNA Technology Approaches for Production

The production of recombinant human interferon beta-1b (rhIFN-β-1b) is significantly reliant on recombinant DNA technology, primarily employing bacterial expression systems. nih.govijbiotech.com This technological approach facilitates large-scale manufacturing that is not readily achievable through the extraction of interferon-beta from natural sources like fibroblasts. ijbiotech.com

Expression Systems (e.g., Escherichia coli)

Certain production strategies involve the overexpression of rhIFN-β as a soluble protein or as a fusion protein targeted to the periplasmic space of E. coli. nih.govresearchgate.net This localization can contribute to improved protein folding and streamline the initial stages of purification. However, expression at high levels in E. coli can also lead to the formation of inclusion bodies, which are dense aggregates of misfolded protein. ijbiotech.comicgeb.res.infraunhofer.degoogle.com While the processing of inclusion bodies requires additional steps for protein solubilization and refolding during purification, they can also offer protective advantages, shielding the recombinant protein from intracellular proteolytic degradation. google.com

Research efforts have explored different E. coli strains and fermentation parameters to optimize the yield of rhIFN-β. Studies have compared expression efficiencies in various strains, including BL21 (DE3) and SE1, within laboratory-scale bioreactors, investigating factors such as achieving high cell densities and the optimal timing and concentration of chemical inducers like Isopropyl-β-D-thiogalactopyranoside (IPTG). nih.govnih.gov

Genetic Engineering Strategies (e.g., Cys-17 to Ser mutation)

A pivotal genetic engineering strategy in the production of IFN-β-1b involves a specific modification to the native human interferon-beta gene. The most significant alteration is the substitution of the cysteine residue located at position 17 (Cys-17) with a serine residue (Ser-17). nih.govbio-world.comijbiotech.comimmunotools.descielo.brgoogle.comprospecbio.comgenscript.comresearchgate.netraybiotech.com This mutation is of critical importance because native human interferon-beta contains three cysteine residues at positions 17, 31, and 141. In the correctly folded, biologically active form of the protein, a disulfide bond typically forms between Cys-31 and Cys-141. nih.gov

When the native human interferon-beta is expressed recombinantly in E. coli, the presence of the free cysteine at position 17 can lead to the formation of incorrect or scrambled disulfide bonds, resulting in a heterogeneous mixture of protein forms, some of which may be misfolded, aggregated, or biologically inactive. nih.govgoogle.comresearchgate.netnih.gov The Cys-17 to Ser substitution effectively removes the reactive sulfhydryl group at this position, thereby preventing the formation of undesirable disulfide linkages involving Cys-17 and promoting more efficient and accurate folding of the recombinant protein. nih.govscielo.brgoogle.comresearchgate.net This specific modification contributes to a more stable product during storage compared to the native sequence expressed in E. coli. scielo.br

As a result of the Cys-17 to Ser mutation and the removal of the N-terminal methionine during processing in E. coli, IFN-β-1b is composed of 165 amino acids and has a molecular mass of approximately 18.5 kDa. bio-world.comijbiotech.comimmunotools.descielo.brprospecbio.comgenscript.comraybiotech.com

Protein Engineering for Enhanced Research Properties

Protein engineering techniques are applied to modify the structure and properties of IFN-β-1b specifically for research purposes. These modifications aim to enhance its biophysical characteristics and potentially its behavior in various experimental systems or analytical procedures.

Site-Directed Mutagenesis for Research Purposes

  • Introduce or remove cysteine residues: This is particularly relevant for facilitating site-specific chemical modifications, such as PEGylation, where an introduced or remaining free cysteine can serve as a unique and reactive handle for the directed attachment of PEG polymers. nih.govacs.orgnih.gov
  • Modify surface hydrophobicity: Altering hydrophobic amino acid residues to more hydrophilic ones (e.g., substituting with serine, threonine, or tyrosine) can improve the protein's solubility and reduce its propensity for aggregation, a common challenge associated with recombinant proteins expressed in E. coli. icgeb.res.innih.govacs.org
  • Probe the role of specific residues in activity or stability: By systematically changing individual amino acids, researchers can delineate their specific roles in mediating the protein's antiviral, antiproliferative, or immunomodulatory activities, as well as their impact on its thermal stability or conformational integrity. icgeb.res.innih.govacs.org
  • Engineer sites for affinity tags or fusion proteins: SDM can be used to genetically incorporate sequences encoding affinity tags (e.g., a polyhistidine tag) to simplify protein purification or to create fusion proteins for specialized research applications. nih.govicgeb.res.innih.gov
  • Research findings highlight the utility of specific point mutations in modulating the properties of IFN-β-1b. Studies have explored mutations designed to reduce immunogenicity by identifying and altering T-cell epitopes icgeb.res.innih.gov or to improve intrinsic solubility and stability characteristics. icgeb.res.innih.govacs.org

    PEGylation for Modulation of Biophysical Attributes

    PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) polymers to a protein, is a widely adopted strategy in protein engineering. genscript.comicgeb.res.innih.govacs.orgnih.govgoogle.comresearchgate.netresearchgate.netplos.orgnih.gov This modification is used to alter the biophysical and pharmacokinetic properties of therapeutic proteins, including IFN-β-1b, for both research investigations and clinical development. While the clinical implications are outside the scope of this article, the technique itself is a significant aspect of protein engineering for research purposes.

    PEGylation of IFN-β-1b can induce several changes in its attributes:

  • Increased Solubility: The attachment of hydrophilic PEG chains can enhance the solubility of relatively hydrophobic proteins like IFN-β-1b, thereby mitigating their tendency to form aggregates in solution. icgeb.res.innih.govacs.orgnih.govresearchgate.netplos.org
  • Enhanced Stability: PEGylation can provide steric hindrance and alter the protein's surface properties, offering protection against aggregation and enzymatic degradation, leading to improved physical and thermal stability. nih.govacs.orgnih.govresearchgate.netplos.org
  • Modulation of Aggregation: By improving solubility and stability, PEGylation can significantly reduce the formation of both soluble and insoluble protein aggregates, a common challenge encountered with recombinant proteins expressed in E. coli. nih.govacs.orgnih.govresearchgate.net
  • Altered Hydrodynamic Properties: Although focusing on research aspects, it is relevant that PEGylation increases the hydrodynamic size of the protein. This increased size can influence the protein's behavior in various research models and analytical techniques, such as size exclusion chromatography. nih.govacs.orgnih.govresearchgate.net
  • PEG polymers can be conjugated to primary amines (at the N-terminus or lysine (B10760008) residues) or to engineered cysteine residues. nih.govacs.orgnih.gov Site-specific PEGylation, often achieved by introducing a single reactive cysteine residue through site-directed mutagenesis, allows for controlled attachment of the PEG polymer at a predetermined location. This targeted approach minimizes the potential for the PEG to interfere with the protein's active site or receptor binding regions. nih.govacs.orgnih.gov Research has explored the effects of varying the size and structural architecture of PEG polymers on the resulting properties of PEGylated IFN-β-1b conjugates. nih.govacs.org

    Advanced Purification and Characterization Techniques

    The attainment of highly pure and biologically active recombinant IFN-β-1b is a critical requirement for both research applications and therapeutic use. This is achieved through the implementation of a combination of advanced purification and characterization techniques.

    Purification processes typically involve multiple chromatographic steps that exploit different physicochemical properties of the protein. Commonly employed techniques include:

  • Affinity Chromatography (AC): This method separates proteins based on a specific binding interaction between the target protein and a ligand immobilized on a solid support. google.com
  • Hydrophobic Interaction Chromatography (HIC): HIC is used to separate proteins based on their surface hydrophobicity. google.com
  • Ion Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge. Both cation exchange and anion exchange chromatography have been successfully applied in the purification schemes for IFN-β-1b. genscript.comicgeb.res.ingoogle.comgoogle.comnih.gov Proteins are typically eluted by altering the ionic strength or pH of the mobile phase. google.comnih.gov
  • Gel Filtration Chromatography (Size Exclusion Chromatography - SEC): SEC separates proteins based on their hydrodynamic size. This technique is particularly useful in later purification steps for removing aggregates, fragments, and other impurities that differ in size from the target protein. scielo.brgoogle.comnih.govscielo.brcreative-proteomics.com
  • When IFN-β-1b is expressed in E. coli and accumulates in inclusion bodies, the purification process includes initial steps to lyse the bacterial cells, isolate the inclusion bodies, solubilize the aggregated protein under denaturing conditions, and subsequently refold the protein to restore its native three-dimensional structure and biological activity. ijbiotech.comicgeb.res.infraunhofer.degoogle.comnih.gov The efficiency of the refolding process can be influenced by various factors, including the composition of the refolding buffer and the presence of additives such as L-arginine, which can help to suppress protein aggregation during refolding. ijbiotech.comgoogle.comresearchgate.net

    Comprehensive characterization of the purified IFN-β-1b is indispensable to confirm its identity, assess its purity, verify its structural integrity, and quantify its biological activity. Advanced analytical techniques employed for characterization include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used technique for evaluating the purity of IFN-β-1b and for identifying and quantifying related impurities and degradation products. bio-world.comimmunotools.descielo.brprospecbio.comgenscript.comicgeb.res.inraybiotech.comnih.govscielo.br
  • Size Exclusion Chromatography (SEC): In addition to its use in purification, SEC is a crucial analytical tool for detecting and quantifying protein aggregates and other high-molecular-weight species that may form. scielo.brnih.govscielo.brcreative-proteomics.com
  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): SDS-PAGE is routinely used to determine the apparent molecular weight of the protein and to assess its purity under denaturing conditions, with or without reducing agents. bio-world.comimmunotools.deprospecbio.comgenscript.comicgeb.res.infraunhofer.deraybiotech.comnih.gov
  • Mass Spectrometry (MS), including MALDI-TOF: MS techniques are employed to confirm the exact molecular mass of the protein and to analyze any post-translational modifications or the specific sites of chemical modifications, such as PEGylation sites. nih.govacs.orgcreative-proteomics.com
  • UV Spectroscopy: The concentration of purified protein can be accurately determined by measuring its absorbance at 280 nm, utilizing the protein's specific extinction coefficient. immunotools.deprospecbio.comraybiotech.com
  • Circular Dichroism (CD): CD spectroscopy provides valuable information about the protein's secondary structure content and its conformational stability under different conditions. nih.govacs.org
  • Capillary Electrophoresis (CE): CE can be used as an orthogonal method for purity analysis and to resolve and quantify charge variants of the protein. nih.govacs.orgcreative-proteomics.com
  • Bioassays: In vitro biological assays, such as viral resistance assays using susceptible cell lines (e.g., "Wish" or VERO cells) or antiproliferative assays, are essential for confirming that the purified rhIFN-β-1b is biologically active and to determine its potency. immunotools.descielo.brprospecbio.comraybiotech.comnih.govscielo.br
  • Size Exclusion Chromatography (SEC)

    Size Exclusion Chromatography (SEC), also referred to as Size Exclusion Liquid Chromatography (SE-LC), is a chromatographic technique extensively used in the analysis and purification of recombinant this compound. This method separates proteins based primarily on their hydrodynamic volume when they pass through a porous stationary phase. Larger molecules elute earlier as they cannot enter the pores, while smaller molecules penetrate the pores and have a longer path through the column.

    SEC is particularly valuable for monitoring the aggregation state of rhIFNβ-1b and for the quantitation of aggregates. Current time information in Bordeaux, FR.nih.gov Aggregation can impact the activity and immunogenicity of protein therapeutics, making its assessment crucial for quality control. nih.gov Studies have utilized SEC with various columns, such as BioSep-SEC-S 2000, TSK G2000S, and SEC UPLC columns, for the characterization and quantitation of aggregates and to evaluate potential links to immune responses. Current time information in Bordeaux, FR.nih.gov Analytical SEC using a Superdex 75 HR 10/30 column has shown major elution peaks for IFN-β monomers, indicating an apparent molecular mass of 14 kDa, with elution volumes typically between 13.9 and 14.0 mL. nih.gov

    SE-LC methods have been developed and validated for the analysis of rhIFNβ-1b. For instance, an SE-LC method using a BioSep-SEC-S 2000 column (300 mm × 7.8 mm i.d., 5 µm particle size, 145 Å pore size) maintained at 25 °C has been described. Current time information in Bordeaux, FR. The mobile phase consisted of a buffer containing 1 mM monobasic potassium phosphate (B84403), 8 mM sodium phosphate dibasic, and 200 mM sodium chloride at pH 7.4. Current time information in Bordeaux, FR. A flow rate of 0.8 mL/min was used with PDA detection at 214 nm. Current time information in Bordeaux, FR.

    Analytical curves for SE-LC methods have demonstrated linearity over a range of concentrations, for example, 0.50-200 µg/mL. Current time information in Bordeaux, FR. The determination coefficient (r²) for such methods has been reported to be high, indicating good linearity. Current time information in Bordeaux, FR. The accuracy of SE-LC methods has been assessed, showing low bias under experimental conditions. Current time information in Bordeaux, FR. Detection and quantitation limits have also been determined, demonstrating the sensitivity of the method for quality control analysis. Current time information in Bordeaux, FR. SEC can also be incorporated into purification schemes, often following other chromatographic steps like cation exchange chromatography or hydrophobic interaction chromatography, to achieve high purity. nih.govnih.gov

    Representative SEC Column Parameters for rhIFNβ-1b Analysis

    SDS-PAGE and Capillary Electrophoresis

    Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique for separating proteins based on their molecular weight. In the context of this compound purification, SDS-PAGE is frequently employed to assess the purity of the protein at various stages of the downstream process. nih.govnih.govnih.govfishersci.be Samples from different purification steps, such as after extraction and after subsequent chromatographic steps, are analyzed by SDS-PAGE to visualize the protein bands and estimate the percentage of the target protein relative to impurities. nih.gov Analysis by SDS-PAGE and subsequent silver staining can confirm that IFN-β is purified to apparent homogeneity. nih.gov Observing a band shift in SDS-PAGE under reduced and non-reduced conditions can also provide evidence for the correct formation of the internal disulfide bond. nih.gov

    Capillary Electrophoresis (CE), including SDS-Capillary Gel Electrophoresis (SDS-CGE) or capillary sieving electrophoresis (CSE), offers advantages over traditional slab gel electrophoresis for protein analysis. 16streets.com These advantages include high resolving power, automated operation, on-column detection, and the capability for accurate protein quantification and molecular weight determination. 16streets.com CE has been utilized in the biochemical and bioactivity analysis of this compound and its modified forms, such as PEGylated conjugates. nih.govrmreagents.comnih.gov CE methods are considered robust and reliable for the analysis of protein-based pharmaceuticals and are used in quality control. fishersci.be16streets.com Purity of target proteins is often estimated by capillary electrophoresis, alongside other techniques like SDS-PAGE, reversed-phase chromatography, or mass spectrometry. fishersci.be

    Peptide Mapping and Mass Spectrometry

    Peptide mapping, in combination with mass spectrometry, is a powerful analytical technique used for the structural characterization and identity confirmation of recombinant proteins like this compound. This method involves enzymatic digestion of the protein into smaller peptides, followed by separation and analysis of these peptides.

    For rhIFNβ-1b, peptide mapping is essential for identifying the amino acid sequence and confirming the primary structure. fishersci.be Pharmacopoeias often require the identification of the primary structure of recombinant proteins using peptide mapping with appropriate reference materials. fishersci.be The process typically involves digesting the purified protein with a specific endoproteinase, such as endoproteinase Glu-C from Staphylococcus aureus V8. fishersci.be The resulting peptide fragments are then separated, commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). fishersci.be

    Mass spectrometry (MS), including high-resolution mass spectrometry and MALDI-TOF mass spectrometry, is coupled with peptide mapping to analyze the separated peptides. nih.govrmreagents.comfishersci.benih.govwikipedia.org MS provides highly accurate mass measurements of the peptide fragments, allowing for their identification and confirmation against the expected peptide masses derived from the known amino acid sequence of rhIFNβ-1b. fishersci.bewikipedia.org This approach can confirm the authenticity of the protein and detect any modifications or sequence variants. fishersci.be

    Peptide mapping and mass spectrometry have also been used to confirm the attachment sites of modifications, such as the PEG polymer in PEGylated IFN-beta-1b conjugates. nih.govrmreagents.com Intact mass analysis and peptide mapping can confirm specific modifications, like the covalent attachment of N-ethylmaleimide to a cysteine residue, and determine the efficiency of such labeling. wikipedia.org Quantitative mass spectrometry, for example, using ¹⁸O labelling, can also be applied for enzymatic activity assays and enzyme identification, which can be relevant in the context of protein processing and characterization. nih.gov This combined approach provides a comprehensive assessment of the protein's primary structure and post-translational modifications.

    Summary of Peptide Mapping and Mass Spectrometry Techniques for IFNβ-1b Characterization

    Cellular and Molecular Mechanisms of Action of Interferon Beta 1b

    Receptor Binding and Complex Formation

    Interferon beta-1b exerts its effects by interacting with the type I interferon receptor, which is a heterodimeric complex found on the surface of most human cells.

    Interaction with Type I Interferon Receptors (IFNAR1 and IFNAR2)

    The type I interferon receptor is composed of two essential subunits: IFNAR1 (Interferon alpha/beta and omega receptor 1) and IFNAR2 (Interferon alpha/beta and omega receptor 2). This compound binds to this heterodimeric receptor complex. drugbank.comdrugbank.comwikipedia.orgpharmacompass.combio-rad.comfrontiersin.orgplos.orguniprot.org IFNAR2 is considered the high-affinity binding subunit, while IFNAR1 is the low-affinity subunit. wikipedia.orguniprot.orgnih.gov Upon ligand binding, the IFNAR1 and IFNAR2 subunits come together to form a ternary complex with the interferon molecule. wikipedia.orgnih.gov This assembly is critical for the subsequent activation of downstream signaling pathways. nih.gov

    Receptor-Binding Kinetics

    The binding of type I interferons, including this compound, to their receptor subunits involves specific kinetic properties. The interaction typically occurs in a two-step process. nih.gov Initially, the interferon binds to the high-affinity IFNAR2 subunit, forming a binary complex. nih.govfrontiersin.org Subsequently, the IFNAR1 subunit is recruited to the complex on the cell membrane, completing the formation of the ternary signaling complex. nih.govfrontiersin.org The sequence of these binding events is influenced by the association rates, with binding to IFNAR2 being substantially faster than to IFNAR1. nih.gov

    Research indicates that this compound exhibits tight binding to both IFNAR1 and IFNAR2. Specifically, reported binding affinities are around 100 nM for IFNAR1 and 0.1 nM for IFNAR2. nih.gov These binding characteristics contribute to the stability of the receptor-ligand complex and the duration of downstream signaling. drugbank.comdrugbank.com

    Intracellular Signaling Pathways Activated by this compound

    Following receptor binding and complex formation, this compound triggers intracellular signaling cascades, with the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway being the primary route. drugbank.comdrugbank.combio-rad.comfrontiersin.orgplos.orguniprot.orgfrontiersin.orgnih.govoncotarget.com

    JAK-STAT Pathway Activation

    The JAK-STAT pathway is a direct and rapid mechanism for transducing signals from the cell surface receptor to the nucleus, ultimately regulating gene expression. creativebiomart.net

    Janus Kinase (JAK1, Tyk2) Phosphorylation

    The type I interferon receptor subunits, IFNAR1 and IFNAR2, are constitutively associated with Janus kinases. IFNAR1 is linked with Tyk2, while IFNAR2 is associated with JAK1. bio-rad.comnih.govfrontiersin.orgcreativebiomart.netqiagen.comembopress.org Upon the formation of the ternary receptor-ligand complex, these receptor-associated kinases are brought into close proximity, leading to their reciprocal transphosphorylation and activation. drugbank.comdrugbank.comwikipedia.orgnih.govfrontiersin.orgnih.govoncotarget.comcreativebiomart.netqiagen.comembopress.org This phosphorylation is a critical step in initiating the downstream signaling cascade. nih.govqiagen.com Specifically, Tyk2 is activated by phosphorylation on residues like Tyr-1054 and/or Tyr-1055, a process that requires another kinase, likely JAK1. nih.gov

    Signal Transducer and Activator of Transcription (STAT1, STAT2, STAT3) Phosphorylation and Dimerization

    Activated JAK1 and Tyk2 subsequently phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR1 and IFNAR2 subunits. drugbank.comdrugbank.comwikipedia.orgplos.orgnih.govcreativebiomart.netqiagen.com These phosphorylated tyrosine residues serve as docking sites for latent cytoplasmic STAT proteins, primarily STAT1, STAT2, and STAT3, via their SH2 domains. wikipedia.orgbio-rad.complos.orgnih.govcreativebiomart.netqiagen.comnih.gov

    Following recruitment to the receptor complex, STAT1, STAT2, and STAT3 undergo tyrosine phosphorylation by the activated JAK kinases. bio-rad.comfrontiersin.orgplos.orgnih.govfrontiersin.orgoncotarget.comcreativebiomart.netembopress.orgnih.govfrontiersin.orgpnas.orgmdpi.comembopress.org For STAT1, phosphorylation occurs at tyrosine 701. plos.org STAT2 is phosphorylated at tyrosine 689. plos.org Upon phosphorylation, STAT proteins disengage from the receptor and undergo dimerization. drugbank.comdrugbank.comwikipedia.orgplos.orgfrontiersin.orgembopress.orgnih.govembopress.org The primary dimeric complex formed in response to type I interferons is the STAT1-STAT2 heterodimer. plos.orgfrontiersin.orgnih.govfrontiersin.orgembopress.org This heterodimer then associates with Interferon Regulatory Factor 9 (IRF9, also known as p48) to form the heterotrimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3). bio-rad.complos.orgnih.govembopress.org STAT1 can also form homodimers. embopress.orgfrontiersin.orgembopress.org

    While STAT1 and STAT2 are the main STAT proteins activated by type I IFNs, STAT3 also plays a role in the signaling pathway. oncotarget.comcreativebiomart.netqiagen.compnas.orgmdpi.comucsd.edu STAT3 can be tyrosine phosphorylated and activated by JAK1 and Tyk2. oncotarget.comcreativebiomart.netqiagen.comucsd.edu Although the requirement for STAT1 and STAT2 in type I IFN signaling is well-established, research suggests STAT3 is also important for the full biological activities of IFNα/β. pnas.org STAT3 can form homodimers and may also interact with STAT1. frontiersin.orgpnas.org

    Formation of Interferon-Stimulated Gene Factor 3 (ISGF3) Complex

    A key outcome of JAK-STAT pathway activation by type I IFNs, including this compound, is the formation of the Interferon-Stimulated Gene Factor 3 (ISGF3) complex. Following phosphorylation by JAK1 and Tyk2, STAT1 and STAT2 proteins dimerize and recruit a third protein, Interferon Regulatory Factor 9 (IRF9). drugbank.comthermofisher.comnih.govwikipedia.orgoup.com This heterotrimeric complex, ISGF3, then translocates into the cell nucleus. drugbank.comthermofisher.comwikipedia.orgoup.com

    Within the nucleus, the ISGF3 complex acts as a potent transcription factor. It specifically binds to DNA sequences known as Interferon-Stimulated Response Elements (ISREs), which are located in the promoter regions of Interferon-Stimulated Genes (ISGs). thermofisher.comnih.govwikipedia.orgnih.govfrontiersin.org This binding is crucial for initiating the transcription of these genes, which encode proteins with various antiviral and immunomodulatory functions. thermofisher.comnih.govwikipedia.orgfrontiersin.orgwikipedia.org The formation and nuclear translocation of ISGF3 are central to the mechanism by which this compound exerts its effects on gene expression. nih.govwikipedia.orgoup.comnih.gov

    Mitogen-Activated Protein Kinase (MAPK) Pathways

    This compound signaling also involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are a series of protein kinases that regulate various cellular activities, including gene expression, cell proliferation, differentiation, and apoptosis. thermofisher.com Studies have shown that type I IFN signaling can activate components of the MAPK cascade, including p38 MAPK, ERK, and JNK. pnas.org

    Activated JAKs can phosphorylate Vav, a guanine (B1146940) nucleotide exchange factor, leading to the downstream activation of Rac1. thermofisher.com Activated Rac1 can then activate MEKK1 (MAP3K1), which subsequently phosphorylates MEK3 (MAP2K3) and MEK6 (MAP2K6), ultimately regulating p38 MAPK phosphorylation. thermofisher.com Activated p38 can then regulate downstream effectors like MSK1 and MSK2. thermofisher.com Furthermore, ERK2 (MAPK1) has been shown to interact with the IFNAR1 subunit, and interferon beta treatment induces its tyrosine phosphorylation and activation. nih.gov The activation of MAPK pathways by this compound contributes to the complexity of its signaling network and influences various downstream cellular outcomes, potentially including the regulation of ISG expression and other cellular responses. nih.govtandfonline.com

    NF-κB Pathway Activation

    The NF-κB signaling pathway is another crucial cascade activated by type I interferons, including this compound. pnas.orgpnas.orgnih.govnih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. nih.govfrontiersin.org

    IFN-mediated NF-κB activation involves the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. pnas.orgnih.govnih.gov The degradation of IκBα allows NF-κB to translocate to the nucleus, where it can bind to κB elements in the promoters of target genes and regulate their transcription. nih.govfrontiersin.org While the precise mechanisms linking IFNAR activation to NF-κB activation are still being fully elucidated and can be cell-context dependent, components such as STAT3, TYK2, PI3K, AKT, IKK, TRAF, and NIK have been implicated. pnas.orgnih.gov Activation of the NF-κB pathway by this compound contributes to its immunomodulatory effects and can influence the expression of a subset of ISGs and other genes involved in cellular responses. pnas.orgpnas.orgnih.govnih.govfrontiersin.org

    AP-1 Pathway Activation

    The Activator Protein 1 (AP-1) pathway is also influenced by this compound signaling. pnas.org AP-1 is a transcription factor composed of dimers of proteins belonging to the FOS and JUN families. It is involved in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis, and plays a role in immune responses and inflammation. tandfonline.com

    While the activation of AP-1 by this compound may vary depending on the cell type and context, studies have indicated its involvement downstream of IFNAR engagement. pnas.org The activation of MAPK pathways, which are known to converge on AP-1, likely contributes to the modulation of AP-1 activity by this compound. tandfonline.com AP-1 can interact with other transcription factors, such as NF-κB and IRFs, to cooperatively regulate gene expression. rupress.orgresearchgate.net The role of AP-1 in the context of this compound signaling adds another layer of complexity to the transcriptional regulatory network orchestrated by this cytokine. rupress.orgplos.org

    cGAS-STING and MAVS-RIG Pathways (as upstream regulators of IFNβ expression)

    While this compound itself is a type I interferon, its expression in cells is regulated by upstream innate immune sensing pathways, particularly in response to viral infection. The cGAS-STING and MAVS-RIG pathways are key cytosolic sensing mechanisms that detect foreign nucleic acids and trigger the production of type I IFNs, including IFNβ. frontiersin.orginvivogen.cominvivogen.comclinexprheumatol.orgmdpi.comnih.gov

    The cGAS-STING pathway is primarily involved in sensing cytosolic DNA. Cyclic GMP-AMP Synthase (cGAS) detects DNA and catalyzes the synthesis of cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING). frontiersin.orginvivogen.cominvivogen.commdpi.com Activated STING then recruits and activates the kinase TBK1, which phosphorylates IRF3, leading to its dimerization and translocation to the nucleus to induce IFNβ expression. frontiersin.orgmdpi.com

    The MAVS-RIG pathway (also known as the RIG-I-like receptor or RLR pathway) is primarily involved in sensing cytosolic RNA, particularly viral RNA. Retinoic acid-inducible gene I (RIG-I) and Melanoma Differentiation-Associated gene 5 (MDA5) are key RNA sensors that, upon detecting viral RNA, interact with the mitochondrial antiviral signaling protein (MAVS). frontiersin.orginvivogen.cominvivogen.commdpi.com MAVS then serves as an adaptor protein to activate downstream kinases, including TBK1 and IKKε, which, similar to the STING pathway, lead to the activation and nuclear translocation of IRF3 (and IRF7) to induce type I IFN expression. rupress.orgfrontiersin.orgclinexprheumatol.orgmdpi.comnih.govnih.gov

    There is significant crosstalk between the cGAS-STING and MAVS-RIG pathways, allowing for a coordinated response to both DNA and RNA pathogens and contributing to robust type I IFN induction. invivogen.cominvivogen.comnih.gov While this compound is a product of these pathways, understanding these upstream regulators is crucial for a complete picture of the cellular context in which IFNβ signaling occurs. clinexprheumatol.orgmdpi.comnih.govbiorxiv.org

    Modulation of Gene Expression and Transcriptional Regulation

    The binding of this compound to its receptor initiates a complex program of gene expression modulation. The activated signaling pathways, particularly the JAK-STAT pathway leading to ISGF3 formation, but also involving MAPK, NF-κB, and AP-1, converge in the nucleus to regulate the transcription of a wide array of genes. drugbank.compnas.orgwikipedia.orgrupress.org

    This transcriptional regulation is highly dynamic and context-dependent, influencing the expression of hundreds of genes. The outcome is a cellular state characterized by enhanced antiviral defense, modulated immune responses, and altered cell growth and differentiation. researchgate.netthermofisher.comwikipedia.org

    Induction of Interferon-Stimulated Genes (ISGs)

    A hallmark of type I interferon signaling, including that of this compound, is the robust induction of Interferon-Stimulated Genes (ISGs). wikipedia.orgnih.govfrontiersin.orgwikipedia.orgfrontiersin.orgclinexprheumatol.org ISGs represent a diverse group of genes whose protein products mediate the antiviral, antiproliferative, and immunomodulatory effects of IFNs. drugbank.comresearchgate.netthermofisher.comfrontiersin.orgwikipedia.org

    The primary mechanism for ISG induction involves the binding of the nuclear ISGF3 complex to ISREs in the promoter regions of these genes, thereby enhancing their transcription. thermofisher.comnih.govwikipedia.orgnih.govfrontiersin.org The magnitude and kinetics of ISG induction can vary depending on the specific ISG, cell type, and the concentration of this compound. nih.govfrontiersin.org

    Role of Interferon Regulatory Factors (IRFs)

    Interferon Regulatory Factors (IRFs) are a family of transcription factors that play pivotal roles in the induction and regulation of type I interferon genes, including IFN beta, and the subsequent expression of ISGs. Different IRFs have distinct roles and mechanisms of action in the context of the interferon response.

    IRF3 is a central player in the initial induction of IFN beta expression following viral infection or other stimuli. Upon activation, often through phosphorylation by kinases like TBK1 and IKKε, IRF3 translocates to the nucleus and binds to the IFN beta promoter, frequently in cooperation with other transcription factors like NF-κB and AP-1, to form an enhanceosome complex. frontiersin.orgrupress.orgembopress.org This complex is crucial for initiating basal IFN beta transcription. IRF3 is also implicated in the negative regulation of IFN beta expression, with mechanisms involving its degradation or inactivation contributing to the termination of the response. nih.govplos.org

    IRF7 is another key IRF, often referred to as the "master regulator" of type I IFN production, particularly in plasmacytoid dendritic cells. While IRF3 is essential for the early phase of IFN beta induction in many cell types, IRF7 is critical for the amplified and sustained production of type I IFNs, including IFN beta, especially during the later stages of viral infection. frontiersin.orgembopress.org Its expression can be strongly induced by IFN beta signaling itself, creating a positive feedback loop that amplifies the interferon response. embopress.org

    IRF9, as mentioned, is a component of the ISGF3 complex, which is the primary transcription factor complex mediating the expression of many ISGs downstream of IFN beta receptor activation. oup.comtandfonline.comnih.gov

    Other IRFs, such as IRF1 and IRF5, also contribute to the broader interferon response and can influence the expression of specific ISGs or other immune-related genes modulated by IFN beta signaling. IRF1 is a positive regulator activated by the JAK/STAT pathway. frontiersin.org IRF5 is involved in IFN beta expression downstream of certain TLR signaling pathways. frontiersin.org

    Research findings highlight the intricate interplay between different IRFs in orchestrating the cellular response to stimuli that induce IFN beta, as well as the downstream effects of IFN beta signaling itself. For instance, studies have investigated the specific IRFs involved in IFN beta production in response to various viral infections and the mechanisms by which viruses may evade the host response by targeting IRF activity. frontiersin.orgnih.govplos.orgfrontiersin.org

    Epigenetic Mechanisms of Gene Regulation

    Epigenetic mechanisms, including DNA methylation, histone modifications, and chromatin remodeling, play significant roles in regulating the expression of the IFN beta gene and the genes targeted by IFN beta signaling. These mechanisms can influence the accessibility of DNA to transcription factors and the transcriptional machinery, thereby modulating the magnitude and duration of the gene expression response. frontiersin.orgnih.govaai.orgaai.orgnih.govnih.govnih.gov

    Histone Acetylation and Deacetylation

    Histone acetylation is generally associated with an open chromatin structure and transcriptional activation, while deacetylation is often linked to condensed chromatin and transcriptional repression. aai.orgnih.gov The balance between the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs) is crucial for regulating gene expression. aai.orgnih.gov

    In the context of IFN beta gene regulation, HATs like PCAF/GCN5 and CBP/p300 are recruited to the IFN beta promoter as part of the enhanceosome complex. rupress.orgnih.govnih.gov These HATs acetylate histones in the promoter region, which is thought to promote a more accessible chromatin state and facilitate the binding of transcription factors and the pre-initiation complex. rupress.orgnih.govnih.gov

    Conversely, histone deacetylases (HDACs), such as HDAC1 and HDAC8, can be recruited to gene promoters to remove acetyl groups, leading to chromatin condensation and transcriptional repression. frontiersin.orgplos.org While histone acetylation is generally activating for the IFN beta promoter itself, HDAC activity is required for the proper regulation and, in some cases, the activation of certain genes in response to IFN signaling. aai.orgnih.govpnas.org For example, HDAC1 has been shown to associate with STAT1 and STAT2 and is required for optimal transcription of some IFN-responsive genes. pnas.org Furthermore, IFN beta can induce the recruitment of HDAC1 to the promoters of certain genes, leading to decreased histone acetylation and transcriptional repression, as observed for matrix metalloproteinase-9 (MMP-9). plos.org

    Chromatin Remodeling

    Chromatin remodeling involves ATP-dependent protein complexes that can alter nucleosome structure and position, thereby regulating access to DNA. The SWI/SNF complex is a well-characterized chromatin remodeling complex that plays a role in IFN beta gene regulation and the expression of ISGs. frontiersin.orgrupress.orgnih.govnih.govnih.gov

    Upon activation of the IFN beta promoter, the SWI/SNF complex, containing subunits like BRG1, is recruited to the enhanceosome. frontiersin.orgrupress.orgnih.govnih.gov This recruitment can be facilitated by interactions with acetylated histones and other components of the transcriptional machinery. rupress.orgnih.gov The SWI/SNF complex then utilizes the energy from ATP hydrolysis to remodel the chromatin structure, including altering nucleosome positions, to make the promoter region accessible for transcription initiation. frontiersin.orgrupress.orgnih.govnih.gov

    Chromatin remodeling is essential for the dynamic changes in chromatin structure that occur at the IFN beta locus and ISG promoters following stimulation, allowing for the ordered assembly of transcription factors and RNA polymerase II. nih.govnih.govnih.gov

    Nucleosome Position Alteration

    Nucleosomes are the fundamental units of chromatin, consisting of DNA wrapped around histone proteins. The precise positioning of nucleosomes can significantly impact gene expression by physically blocking or allowing access to regulatory DNA sequences. nih.govnih.gov

    At the IFN beta promoter, a strategically positioned nucleosome, often referred to as the +1 nucleosome, is located over the transcription start site (TSS) and the TATA box in the basal state. frontiersin.orgrupress.orgnih.gov This nucleosome effectively masks these critical elements, preventing the assembly of the pre-initiation complex and maintaining the gene in a repressed state. frontiersin.orgrupress.orgnih.gov

    Upon activation, a key step in IFN beta transcription is the alteration of the position of this +1 nucleosome. Chromatin remodeling complexes, such as SWI/SNF, are recruited to the promoter and, through their ATP-dependent activity, slide the +1 nucleosome downstream. frontiersin.orgrupress.orgnih.govnih.govnih.gov This nucleosome repositioning uncovers the TATA box and the TSS, making them accessible for the binding of TFIID and the subsequent recruitment of RNA polymerase II and other factors required for transcription initiation. rupress.orgnih.govnih.govnih.gov The dynamic alteration of nucleosome position is therefore a critical regulatory step in the activation of IFN beta expression. frontiersin.orgnih.govresearchgate.net

    Negative Regulatory Mechanisms of IFN Beta Expression

    While the induction of IFN beta is crucial for initiating an antiviral response, its expression must be tightly regulated to prevent excessive or prolonged signaling, which can lead to tissue damage and autoimmune pathologies. Several negative regulatory mechanisms are in place to control the magnitude and duration of the IFN beta response. nih.govplos.orgontosight.ai

    One important mechanism involves the regulation of transcription factor activity. As mentioned earlier, IRF3, while essential for induction, is also targeted for degradation or inactivation, contributing to the shut-off of IFN beta expression. nih.govplos.org Viral proteins can also interfere with IRF activity as a means of evading the host immune response. nih.gov

    Transcriptional repressors can also play a role. For example, NFAT5 can competitively bind to IRF binding sites on the IFN beta promoter, limiting IRF-mediated activation. frontiersin.org ATF3 acts as a transcriptional suppressor by binding to regulatory elements and interacting with HDAC1 to maintain a closed chromatin conformation. frontiersin.org

    Epigenetic mechanisms contribute to negative regulation as well. DNA methylation at specific CpG sites near the IFN beta promoter can inhibit the binding of transcription factors like IRF3, thereby suppressing expression. frontiersin.orgrupress.org Histone deacetylation, mediated by HDACs recruited by repressors, can also lead to a less accessible chromatin state and reduced transcription. frontiersin.orgaai.orgplos.org

    Furthermore, the JAK-STAT signaling pathway activated by IFN beta is subject to negative feedback regulation. Suppressor of Cytokine Signaling (SOCS) proteins and Protein Inhibitors of Activated STAT (PIAS) can inhibit the activity of JAK kinases and STAT proteins, respectively, thereby attenuating downstream signaling and ISG expression. oup.comontosight.ai

    MicroRNAs (miRNAs) have also been identified as regulators of the IFN beta pathway, targeting and downregulating the expression of genes involved in the signaling cascade. ontosight.ai

    The transient nature of IFN beta production during an effective immune response is a result of the coordinated action of these various negative regulatory mechanisms, ensuring that the immune response is potent but also appropriately controlled. nih.govontosight.ai

    Compound NamePubChem CID
    This compound21987656

    Data Table 1: Key Transcription Factors Involved in IFN Beta Regulation

    Transcription FactorRole in IFN Beta ExpressionAssociated Mechanisms
    IRF3Inducer, Negative RegulatorPhosphorylation, Nuclear Translocation, Degradation
    IRF7AmplifierPhosphorylation, Nuclear Translocation, Positive Feedback
    IRF9ISG Activator (part of ISGF3)Forms complex with STAT1/STAT2, Binds ISREs
    STAT1ISG Activator (part of ISGF3)Phosphorylation, Dimerization, Nuclear Translocation
    STAT2ISG Activator (part of ISGF3)Phosphorylation, Dimerization, Nuclear Translocation
    NF-κBInducerNuclear Translocation, Enhanceosome Formation
    AP-1InducerEnhanceosome Formation
    NFAT5RepressorCompetitive Binding to Promoter
    ATF3RepressorBinding to Enhancer, Recruitment of HDAC1

    Data Table 2: Epigenetic Modifiers and Complexes in IFN Beta Regulation

    Modifier/ComplexTypeRole in IFN Beta Regulation
    PCAF/GCN5Histone AcetyltransferaseAcetylates histones at promoter, Enhanceosome component
    CBP/p300Histone AcetyltransferaseAcetylates histones, Coactivator, Enhanceosome component
    HDAC1Histone DeacetylaseDeacetylates histones, Involved in repression and activation
    HDAC8Histone DeacetylaseInhibits histone acetylation at promoter
    SWI/SNF complexChromatin RemodelerAlters nucleosome position, Slides +1 nucleosome
    BRG1SWI/SNF subunit (ATPase)Chromatin remodeling activity, Recruited by acetylated histones

    Immunomodulatory and Biological Activities of Interferon Beta 1b in in Vitro Systems

    Cellular Responses and Signaling Cascades

    The biological activities of IFN-β-1b are mediated through its binding to the type I interferon receptor (IFNAR), which is composed of IFNAR1 and IFNAR2 subunits. nih.gov This binding triggers the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, leading to the nuclear translocation of transcription factors, such as IRF9, and the subsequent regulation of interferon-stimulated genes (ISGs). nih.govfrontiersin.orgfrontiersin.org The products of these ISGs orchestrate a range of cellular responses that contribute to the antiviral and antiproliferative effects of IFN-β-1b, as well as its influence on cell differentiation and survival. frontiersin.orgfrontiersin.org

    Antiviral Effects in Cell Culture Models

    Interferon beta-1b exhibits potent antiviral activity in various cell culture models. researchgate.netnews-medical.net This effect stems from its ability to interfere with multiple stages of the viral replication cycle. news-medical.net Studies have shown that IFN-β can inhibit viral replication by activating enzymes like RNA-ase, which degrades viral nucleic acids. news-medical.net Furthermore, it can block viral RNA translation, prevent the packaging of viral particles within their capsids, and inhibit the release of new virions from infected host cells. news-medical.net In vitro studies have demonstrated the effectiveness of beta interferon against certain coronaviruses, including SARS-CoV and MERS-CoV, and it has shown more potent inhibition against SARS-CoV-2 than SARS-CoV in one study. news-medical.netdrugbank.com The antiviral potential of IFN-β-1b has been assessed using various cell/virus systems, such as the vesicular stomatitis virus (VSV) against the WISH cell line. scielo.br

    Anti-Proliferative Activities in Cell Lines

    In addition to its antiviral properties, this compound demonstrates significant anti-proliferative effects on various cell lines in vitro. researchgate.netnih.govaacrjournals.orgjcancer.orgspandidos-publications.commdpi.com This activity has been observed in numerous studies across different cell types, including human bladder carcinoma cell lines and hepatocellular carcinoma cell lines. nih.govaacrjournals.orgspandidos-publications.com The anti-proliferative effect is often dose- and time-dependent. jcancer.orgspandidos-publications.com For instance, studies on human bladder carcinoma cell lines showed that naturally produced interferon beta was more inhibitory to cell growth than naturally produced interferon alpha, and this effect was observed upon continuous exposure. nih.gov Recombinant human this compound has also shown greater anti-proliferative activity compared to interferon alpha in several cell lines. nih.govaacrjournals.org In hepatocellular carcinoma cell lines, a dose-dependent anti-proliferative effect was observed, with varying degrees of inhibition across different cell lines. spandidos-publications.com This inhibitory effect can reach maximal levels within 24 hours of treatment. spandidos-publications.com

    Regulation of Apoptosis and Cell Differentiation

    This compound has been shown to influence cellular processes such as apoptosis and differentiation in vitro. jcancer.orgnih.govnih.govfrontiersin.org Studies on adult mouse neural progenitor cells (NPCs) treated with IFN-β demonstrated decreased apoptosis upon growth factor withdrawal, suggesting a potential neuroprotective role by promoting cell survival. nih.gov This effect was observed at low concentrations of IFN-β-1b and did not appear to influence oligodendrocyte differentiation in this specific model. nih.gov However, other research investigating the effects of IFN-β-1b on human NPCs in vitro indicated a dose-dependent response that included sustained proliferation and differentiation. nih.gov Furthermore, IFN-β has been shown to induce apoptosis in cell lines transformed with HPV16, with similar effects to interferon tau. jcancer.org Type I interferons, including IFN-β, can influence the differentiation and activation of immune cells like neutrophils, promoting differentiation into an antitumor phenotype and influencing their longevity by affecting apoptosis pathways. frontiersin.org Type I IFNs typically induce anti-proliferative and pro-apoptotic responses in target cells through JAK/STAT activation. dovepress.com

    Modulation of Cytokine and Chemokine Networks

    A key aspect of this compound's immunomodulatory activity in vitro is its ability to modulate the production and secretion of various cytokines and chemokines. neurology.org This modulation plays a significant role in shifting the immune response towards an anti-inflammatory profile. frontiersin.orgneurology.org

    Decrease of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IFN-γ, IL-12)

    This compound has been consistently shown in vitro to decrease the production of several pro-inflammatory cytokines. neurology.orgaai.org Studies using models of T cell-microglia interaction have demonstrated that IFN-β-1b inhibits the production of cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-12 (B1171171) (IL-12). neurology.org In peripheral blood mononuclear cells (PBMCs) from patients treated with IFN-β, levels of IL-12, interferon-gamma (IFN-γ), and TNF-α were decreased. neurology.org IFN-β-1b treatment of B cells derived from relapsing-remitting multiple sclerosis patients and healthy controls inhibited the secretion of IL-1β and IL-23. aai.org This downregulation of IL-1β gene expression has been observed in activated B cells. aai.org IFN-β can suppress the activation of caspase-1 and the intracellular pool of pro-IL-1β, thereby blocking the secretion of IL-1β. researchgate.net While some studies on cardiac fibroblasts indicated that IL-1β and TNF-α decreased collagen synthesis, they did not affect cell number, and treatment with IFN-γ caused modest increases in total protein synthesis. ahajournals.org

    Induction of Anti-inflammatory Cytokines (e.g., IL-10, IL-27, TGF-β)

    Conversely, this compound promotes the production of anti-inflammatory cytokines in vitro. frontiersin.orgneurology.org A significant finding is the enhancing effect of IFN-β on the production of interleukin-10 (IL-10). frontiersin.orgneurology.orgdiva-portal.org In models of T cell-microglia interaction, pretreatment of T cells with IFN-β potentiated the production of IL-10 when interacting with microglia or U937 cells. neurology.org This increase in IL-10 production by IFN-β together with a decrease of other cytokines may contribute to a noninflammatory environment. neurology.org IFN-β-1b has also been shown to induce IL-10 secretion in B cells, which may contribute to their regulatory effects. aai.org Furthermore, IFN-β can induce the production of interleukin-27 (IL-27). aai.orgdiva-portal.orgnih.govjci.orgresearchgate.net Studies have shown that IFN-β drives IL-27 production in activated monocytes. nih.gov The induction of IL-27 by IFN-β in macrophages may contribute to the therapeutic efficacy by negatively regulating Th17 development. jci.org While some sources mention TGF-β in the context of IFN-β favoring an anti-inflammatory setup, the primary focus in the provided search results regarding direct induction by IFN-β-1b in vitro is on IL-10 and IL-27. frontiersin.orgfrontiersin.org

    Influence on Cellular Adhesion Molecules and Barrier Integrity

    Regulation of VCAM-1 and ICAM-1 Expression

    In in vitro experiments, this compound has been studied for its effects on the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). These adhesion molecules play a crucial role in the transmigration of immune cells across endothelial barriers.

    Studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound at concentrations ranging from 1 to 1000 IU/ml had minimal effects on the basal expression of adhesion molecules like ICAM-1, VCAM, and E-selectin. However, these molecules could be significantly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-gamma), TNF-alpha, or IL-1 beta, which correlated with an increase in lymphocyte-endothelial cell adhesion. The effect of this compound on adhesion molecule expression induced by these cytokines was observed to be slightly additive, leading to a modest increase in lymphocyte-EC adhesion in these specific in vitro conditions. nih.gov This suggests that this compound does not downregulate the inducible expression of ICAM-1, VCAM, or E-selectin on HUVECs and does not inhibit lymphocyte adhesion to HUVECs. nih.gov

    Conversely, in vitro experiments using human brain endothelial cells derived from multiple sclerosis patients (MS-HBECs) indicated that this compound was able to antagonize IFN-gamma-induced HLA-DR expression without significant effects on VCAM-1 and ICAM-1 expression on these cells. nih.gov

    Further research has explored the indirect effects of interferon beta on VCAM-1 expression. Co-culture with interferon beta-conditioned T cells has been shown to induce membrane VCAM (mVCAM) on human brain endothelial cells (HBEC). capes.gov.br This induction was found to be partially mediated through TNF-alpha and could be blocked by a soluble TNF receptor. capes.gov.br This suggests a mechanism where interferon beta may influence VCAM expression on endothelial cells indirectly through the conditioning of T lymphocytes. Kinetic studies in this model demonstrated an increase in the ratio of soluble VCAM (sVCAM) to mVCAM over time, which could have implications for understanding events at the blood-brain barrier. capes.gov.br

    While some in vitro studies suggest limited direct impact of this compound on basal or cytokine-induced VCAM-1 and ICAM-1 expression on certain endothelial cells, others highlight an indirect effect mediated by conditioned immune cells.

    Impact on Blood-Brain Barrier Models

    This compound has been investigated for its effects on the integrity and permeability of the blood-brain barrier (BBB) using in vitro models. The BBB is a critical structure that regulates the passage of substances and immune cells into the central nervous system.

    In vitro BBB models, often consisting of brain microvascular endothelial cells, sometimes co-cultured with astrocytes or pericytes, are used to study the impact of various factors and therapeutic agents on barrier properties such as transendothelial electrical resistance (TEER) and paracellular permeability.

    Studies have shown that interferon-beta can stabilize the BBB in vitro. nih.govresearchgate.netresearchgate.netnih.gov For instance, in an in vitro BBB model comprising human brain microvascular endothelial cells in co-culture with rat astrocytes, the addition of sera from patients treated with this compound resulted in a significantly reduced permeability to small solutes compared to sera from untreated patients. nih.govresearchgate.net This finding indicates that factors present in the serum of this compound-treated individuals can exert a stabilizing effect on the BBB in vitro. nih.govresearchgate.net

    Research utilizing bovine and porcine brain capillary endothelial cells, as well as human and murine BCEC cell lines in in vitro models, demonstrated a stabilizing effect on barrier characteristics after treatment with interferon beta-1a, another form of interferon beta. nih.gov This stabilization was evidenced by a significant decrease in the paracellular permeability across monolayers of human, bovine, and murine BCECs. nih.gov Furthermore, the TEER, a measure of barrier tightness, was significantly increased after treatment of porcine and murine BCECs with interferon beta-1a. nih.gov While this specific study focused on interferon beta-1a, it supports the general concept that interferon beta can enhance BBB integrity in vitro.

    Interferon beta treatment is thought to block the in vitro migration of leukocytes through the endothelial cells of the BBB by reducing histamine-induced permeability, stabilizing the BBB, and potentially altering the molecular structure of tight junctions. researchgate.net The integrity of the BBB is dependent on the integrity and placement of tight junctions. researchgate.net

    The findings from these in vitro BBB models suggest that this compound, or factors induced by its administration, can contribute to the stabilization of the blood-brain barrier, potentially limiting the transmigration of immune cells into the central nervous system.

    Study ModelThis compound Effect on VCAM-1/ICAM-1 ExpressionKey FindingsCitation
    HUVECs (basal conditions)Minimal effectMinimal effect on basal ICAM-1, VCAM, E-selectin expression. nih.gov nih.gov
    HUVECs (cytokine-induced)Slightly additive effectSlightly additive effect on cytokine (IFN-gamma, TNF-alpha, IL-1 beta)-induced adhesion molecule expression, leading to modest increase in lymphocyte-EC adhesion. nih.gov nih.gov
    MS Human Brain Endothelial Cells (MS-HBECs) (IFN-gamma-induced)No relevant effectsAntagonized IFN-gamma-induced HLA-DR expression without relevant effects on VCAM-1 and ICAM-1. nih.gov nih.gov
    Human Brain Endothelial Cells (HBEC) (co-cultured with IFN beta-conditioned T cells)Induced mVCAM and sVCAM sheddingCo-culture with IFN beta-conditioned T cells induced mVCAM and rapid sVCAM shedding, partially mediated by TNF-alpha. capes.gov.br capes.gov.br
    Study ModelThis compound Effect on BBB Integrity/PermeabilityKey FindingsCitation
    Human brain microvascular endothelial cells + rat astrocytes (with patient sera)Reduced permeabilitySera from IFN beta-1b-treated patients significantly reduced permeability to small solutes compared to untreated patients' sera, indicating a stabilizing effect. nih.govresearchgate.net nih.govresearchgate.net
    Bovine, porcine, human, and murine BCECs (IFN beta-1a)Stabilized barrier characteristicsIFN beta-1a treatment significantly decreased paracellular permeability and increased TEER in various BCEC models, suggesting BBB stabilization. nih.gov nih.gov
    Endothelial cells of the BBBBlocks leukocyte migration, stabilizes BBBThought to block in vitro migration of leukocytes, reduce histamine-induced permeability, stabilize BBB, and change tight junction structure. researchgate.net researchgate.net

    Investigation of Interferon Beta 1b in Experimental Disease Models

    Neuroinflammation Models

    Neuroinflammation is a key component in the pathology of various neurological disorders. Experimental models of neuroinflammation have been used to explore the effects of interferon beta-1b on this process.

    Experimental Autoimmune Encephalomyelitis (EAE) in Rodents

    Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for studying central nervous system (CNS) inflammatory demyelinating diseases, particularly multiple sclerosis (MS). EAE shares many pathological features with MS, including inflammation, demyelination, axonal loss, and gliosis. nih.gov EAE can be induced in various rodent strains, providing models that mimic different aspects of MS, such as acute monophasic, relapsing-remitting, and chronic progressive forms of CNS inflammation. nih.gov

    Modulation of Disease Progression in EAE

    Studies in rodent EAE models have demonstrated that this compound can modulate disease progression. In (SWR X SJL)F1 mice immunized to induce EAE, treatment with interferon beta at the onset of clinical signs showed a delay in the progression to clinical disability. nih.gov This was evidenced by an improvement in the mean clinical score over time, a significant delay in the onset of relapse, and a significant decrease in the frequency of exacerbations compared to placebo-treated mice. nih.gov

    However, the effectiveness of interferon-beta therapy in EAE can depend on the specific disease induction method and the underlying immunological mechanisms. For instance, interferon-beta therapy against EAE was found to be effective only when the development of the disease was dependent on the NLRP3 inflammasome. nih.gov In an NLRP3 inflammasome-independent EAE subtype, interferon-beta was not an effective therapy. nih.govnih.gov Furthermore, the effect of interferon-beta treatment can differ depending on the type of T helper cells driving the disease; it blocked Th1-induced EAE but exacerbated Th17-induced EAE in C57BL/6 mice. researchgate.net

    Here is a table summarizing some findings on the modulation of EAE progression by this compound:

    Rodent ModelEAE Induction MethodThis compound Treatment TimingObserved Effect on Disease ProgressionSource
    (SWR X SJL)F1 micePLP 139-151 immunizationOnset of clinical signsDelayed progression, improved mean clinical score, delayed relapse onset, decreased exacerbation frequency nih.gov
    IFN-β+/+ miceMOG immunizationDays -1 and +1 relative to immunizationDelayed onset, reduced severity, reduced incidence researchgate.net
    IFN-β−/− miceMOG immunizationDays -1 and +1 relative to immunizationTrend towards delayed onset and severity, reduced incidence researchgate.net
    Guinea pigsPorcine MBP immunizationDailyAttenuated progression of neurological deficits tandfonline.com
    C57BL/6 mice (Th1 EAE)Adoptive transfer of Th1 cellsTreatment during disease courseAttenuated progression of symptoms researchgate.net
    C57BL/6 mice (Th17 EAE)Adoptive transfer of Th17 cellsTreatment during disease courseExacerbated symptoms researchgate.net
    Mice (NLRP3-dependent)EAE induction method dependent on NLRP3Not specifiedEffective therapy nih.gov
    Mice (NLRP3-independent)EAE induction method independent of NLRP3Not specifiedNot an effective therapy nih.govnih.gov
    Cellular and Molecular Mechanisms in EAE Models

    Interferon beta can influence dendritic cell (DC) function, which plays a critical role in regulating pathogenic T cells in EAE. nih.gov Studies using IFN-β−/− mice have shown that these mice exhibit earlier onset and more rapid progression of neurological impairment compared to IFN-β+/+ mice, suggesting a regulatory role for endogenous interferon-beta. nih.gov IFN-β−/− DCs from mice immunized for EAE induced greater proliferation of myelin oligodendrocyte glycoprotein (B1211001) (MOG)-transgenic CD4+ T cells and promoted IL-17 production by these T cells. nih.gov Interferon-beta also modulates CCR7 expression on DCs, influencing their migratory capacity. nih.gov

    Interferon beta acts on monocytes to ameliorate CNS autoimmunity by inhibiting proinflammatory cross-talk between monocytes and T helper cells. frontiersin.org It suppresses GM-CSF production in T helper cells indirectly by acting on monocytes, and interferon-beta signaling in monocytes is required for EAE suppression. frontiersin.org Interferon beta increased IL-10 expression by monocytes, and IL-10 was necessary for its suppressive effects. frontiersin.org Additionally, interferon beta treatment suppressed IL-1β expression by monocytes in the CNS of mice with EAE. frontiersin.org GM-CSF from T helper cells induced IL-1β production by monocytes, and IL-1β, in turn, augmented GM-CSF production by T helper cells, forming a positive feedback loop that interferon beta disrupts. frontiersin.org Interferon beta also inhibited the expression of TNF and FASL by T helper cells, further contributing to the suppression of IL-1β secretion by monocytes. frontiersin.org

    Interferon-beta can also directly suppress murine Th1 cell function independently of antigen-presenting cells (APCs). plos.org Myelin antigen-specific Th1 cells treated with interferon-beta were impaired in their ability to induce severe EAE upon transfer to lymphocyte-deficient mice. plos.org Interferon-beta treatment of polarized Th1 cells downregulated IFN-γ and IL-2 and upregulated the negative regulatory receptor Tim-3. plos.org It also upregulated the phosphorylation of Stat1 and downregulated the phosphorylation of Stat4 in Th1 cells. plos.org

    Furthermore, interferon-beta treatment has been shown to enhance the presence of myeloid-derived suppressor cells (MDSCs) within demyelinated areas in EAE, suggesting a putative endogenous mediator of its beneficial role in this model. researchgate.net

    Traumatic Brain Injury (TBI) Models and Neuroinflammation

    Traumatic Brain Injury (TBI) induces a robust neuroinflammatory response. Studies investigating the role of interferon-beta in experimental TBI models have yielded complex results. TBI leads to increased expression of interferon-beta and other interferon-related genes. nih.govnih.gov

    However, some research suggests that interferon-beta may play a detrimental role in experimental TBI by enhancing neuroinflammation that drives chronic neurodegeneration. nih.govnih.govjneurosci.orgjneurosci.org In a controlled cortical impact model in mice, inhibition of interferon-beta signaling resulted in reduced neuroinflammation, attenuated neurobehavioral deficits, and limited tissue loss long after TBI. nih.govnih.gov This suggests that interferon-beta may be a potential therapeutic target for TBI, with inhibition of its activity potentially offering protective effects. nih.govnih.gov

    Neurotoxicity Models (e.g., 3-nitropropionic acid-induced)

    This compound has also been investigated for its potential neuroprotective effects in neurotoxicity models, such as those induced by 3-nitropropionic acid (3-NP). The 3-NP model is used to study Huntington's disease (HD) as it induces striatal degeneration and motor deficits similar to those seen in HD. nih.govresearchgate.net

    In rats treated with 3-NP, this compound demonstrated a neuroprotective effect. nih.govresearchgate.net Treatment with this compound significantly improved motor and behavioral performance in these rats. nih.govresearchgate.net The neuroprotective activity of this compound in this model may involve the activation of the JAK1/STAT3 signaling pathway. nih.govresearchgate.net Furthermore, this compound treatment markedly restored mitochondrial function and brain-derived neurotrophic factor levels, and reduced oxidative stress biomarkers, pro-inflammatory mediators, nuclear factor kappa B expression, caspase-3, and the Bax/Bcl2 ratio in the striatum. researchgate.net Early treatment with this compound showed a marked significant benefit compared with late treatment in the 3-NP rat model. nih.gov

    Here is a table summarizing the effects of this compound in the 3-NP neurotoxicity model:

    Model OrganismNeurotoxicity AgentThis compound Treatment TimingObserved EffectsSource
    Rats3-Nitropropionic acidEarly and Late TreatmentImproved motor and behavioral performance; restored mitochondrial function and BDNF levels; reduced oxidative stress, pro-inflammatory mediators, NF-kB, caspase-3, and Bax/Bcl2 ratio; potential involvement of JAK1/STAT3 pathway. Early treatment showed marked significant benefit over late treatment. nih.govresearchgate.netresearchgate.net

    Models of Autoimmune Pathogenesis (beyond EAE)

    While EAE is the most prominent autoimmune model used to study this compound, its effects have also been considered in the broader context of autoimmune pathogenesis. Interferon beta is known for its immunomodulatory properties, which are relevant to various autoimmune diseases.

    Studies have explored the impact of interferon beta on immune cells involved in autoimmune responses beyond the specific context of EAE. For example, interferon beta can influence the activation and function of dendritic cells and T cells, which are central players in autoimmune diseases. nih.govplos.org Its ability to modulate cytokine production, such as increasing IL-10 and suppressing IL-1β, highlights its potential to dampen aberrant immune responses characteristic of autoimmunity. frontiersin.org

    The complex interplay between interferon beta and the immune system, including its effects on different T cell subsets and antigen-presenting cells, is relevant to understanding its potential therapeutic applications in a range of autoimmune conditions. researchgate.netnih.govfrontiersin.orgplos.org

    Systemic Lupus Erythematosus (SLE) Animal Models

    Type I interferons (IFN-I), which include interferon beta, are recognized as significant contributors to the pathogenesis of Systemic Lupus Erythematosus (SLE). nih.govfrontiersin.orglupusresearch.org Evidence from genetics, gene expression analysis, and the observation of SLE induction by interferon treatment supports this association. nih.gov Animal models of lupus, both spontaneous and induced, are utilized to study the role of IFN-I in disease development and progression. frontiersin.orgpblassaysci.comnih.govbmj.com While some murine lupus models exhibit a prominent interferon signature, this is not a universal characteristic across all models. frontiersin.orgnih.gov Genetic modifications in mice, such as the deletion of the type I interferon receptor, have been shown to result in a reduction of certain lupus symptoms, highlighting the involvement of this pathway in the disease. lupusresearch.orgaai.org

    Studies investigating the direct impact of interferon beta in SLE animal models have yielded complex results. In MRL-Fas(lpr) mice, a model for lupus, administration of interferon beta demonstrated beneficial effects. frontiersin.orgnih.gov Treatment with interferon beta in these mice was associated with prolonged survival and an amelioration of clinical and serologic indicators of the lupus-like disease, even in cases with established mild or advanced disease. nih.gov The observed improvements encompassed various parameters, including renal function, proteinuria, splenomegaly, and skin lesions. nih.gov Serologic markers such as autoantibodies and cytokine levels were also positively impacted. nih.gov

    Further investigation into the mechanisms underlying the beneficial effects of interferon beta in this model identified several contributing factors. These included a decrease in T cell proliferation and a reduction in the infiltration of leukocytes into the kidney. nih.gov Additionally, a decrease in IgG3 isotypes and a reduction in nephrogenic cytokines were observed. nih.gov

    However, the role of type I interferons in lupus is multifaceted. While interferon alpha is strongly linked to lupus flares and disease severity, the specific contribution of interferon beta appears less straightforward and can even exhibit protective effects in certain contexts, such as in lupus nephritis in MRL-lpr mice. frontiersin.org This highlights the intricate interplay of different type I interferon subtypes and their varied effects within the complex pathology of SLE.

    In Vitro Oncology Models

    This compound has been explored for its potential antitumorigenic properties in various in vitro oncology models, demonstrating antiproliferative effects on a range of cancer cell lines. nih.govnih.govnih.govnih.govnih.gov Research has specifically focused on the effects of interferon beta on human hepatocellular carcinoma (HCC) cell lines. nih.govnih.gov

    Hepatocellular Carcinoma Cell Lines

    In vitro studies using human hepatocellular carcinoma cell lines have provided insights into the direct effects of this compound on liver cancer cells. Interferon beta has been shown to inhibit the growth of several HCC cell lines in a manner dependent on both the concentration of interferon beta and the duration of exposure. nih.govnih.gov This growth inhibition is often accompanied by the induction of apoptosis in the cancer cells. nih.govnih.gov

    Comparisons between interferon beta and interferon alpha in their effects on HCC cell lines, including HepG2, Huh7, and JHH4, have indicated that interferon beta exhibits a significantly stronger antiproliferative effect. nih.gov

    Studies have also delved into the cellular mechanisms through which interferon beta exerts its effects on HCC cells. Interferon beta can influence the cell cycle, leading to phenomena such as S-phase accumulation in these cells. nih.govnih.gov Apoptosis induction by interferon beta involves the increased expression of markers like Fas antigen and intracellular active caspase-3. nih.gov Furthermore, interferon beta has been shown to upregulate the expression of the tumor suppressor protein p53 and influence the localization of p21, another protein involved in cell cycle regulation. researchgate.netmedcraveonline.comresearchgate.net

    Treatment with interferon beta can also lead to the increased expression of interferon-stimulated genes (ISGs) and human leukocyte antigen-class I molecules in HCC cell lines. nih.gov

    Research has also explored the potential for combining interferon beta with conventional chemotherapeutic agents in HCC cell lines. Studies have demonstrated that interferon beta can enhance the effects of drugs like 5-fluorouracil (B62378) (5-FU) and cisplatin, resulting in synergistic antiproliferative effects. nih.govmedcraveonline.comaacrjournals.org Additionally, interferon beta has been observed to induce the expression of other molecules, such as FGFR1, in HCC cell lines, suggesting potential avenues for combination therapeutic strategies targeting these induced molecules. plos.org

    However, it has been noted that prolonged exposure of liver cancer cells to interferon beta in vitro can lead to a reduced sensitivity to its antiproliferative effects. nih.gov This acquired resistance may be associated with mechanisms such as reduced expression of the interferon receptor subunit IFNAR2. nih.gov

    The following table summarizes some key findings from in vitro studies on hepatocellular carcinoma cell lines:

    HCC Cell LineObserved Effect of this compoundKey Mechanism/Associated FactorSource
    HepG2, Huh7, JHH4Stronger antiproliferative effect compared to IFN-alpha; dose- and time-dependent growth inhibition; apoptosis induction; S-phase accumulation; increased Fas antigen and active caspase-3.Induction of ISGs and HLA-class I molecules. nih.gov
    HepG2Anti-proliferation; apoptosis induction.Upregulation of p53 expression; decline in p53 and caspase-3 expression after 24 hours. researchgate.netresearchgate.net
    HepG2, Hep3BAugments cytotoxic effects of cisplatin.Induces nuclear localization of p21. medcraveonline.com
    HAK-1BGrowth inhibition; apoptosis induction.Downregulation of IFNAR-2 expression over time (6-12 hours); synergistic antiproliferative effects with 5-FU. nih.gov
    HepG2, Huh-7, CHC4Induces expression of FGFR1.Suggests potential for combined therapy with anti-FGFR1 antibodies. plos.org
    Various (panel of ten)Differences in sensitivity to growth inhibition; long-term exposure reduces sensitivity.Reduced IFNAR2 expression in less sensitive and long-term exposed cells. nih.gov

    Advanced Research Methodologies and Analytical Techniques for Interferon Beta 1b Studies

    Molecular Biology Techniques

    Molecular biology techniques are fundamental to understanding how interferon beta-1b influences gene expression and interacts with DNA.

    Gene Expression Profiling (e.g., RT-PCR, Microarrays, RNA-Seq)

    Gene expression profiling techniques are used to analyze changes in RNA levels in response to this compound. RT-PCR (Reverse Transcription Polymerase Chain Reaction) is a common method for quantifying the expression of specific genes. Studies have utilized RT-PCR to examine the magnitude of expression of interferon-beta-inducible genes, such as MxA, IRF7, and CCL8, in response to interferon beta therapy, revealing significant patient-to-patient variation nih.gov.

    Microarrays allow for the simultaneous assessment of the expression of thousands of genes. High-content microarrays have been employed to assess differential gene expression in peripheral blood mononuclear cells (PBMCs) from patients after interferon beta administration nih.gov. These studies showed rapid and transient upregulation of genes involved in immune modulation, IFN signaling, and antiviral responses within hours of administration nih.gov. Microarray-based gene expression profiling has also been used to identify novel interferon-beta response genes in various cell types, including primary B-cells researchgate.net.

    RNA-Seq (RNA Sequencing) provides a more comprehensive view of the transcriptome. RNA sequencing has been performed to reveal the molecular mechanisms associated with the response to interferon-beta and to identify genes with altered expression levels researchgate.net. RNA-Seq analysis has identified differentially expressed genes with shared responses to interferon-beta and other cytokines, noting time-dependent response patterns for type I and II interferon genes frontiersin.org.

    Chromatin Immunoprecipitation (ChIP)

    Chromatin Immunoprecipitation (ChIP) is a technique used to investigate protein-DNA interactions. This method can identify specific regions of the genome associated with a particular protein or define the spatial and temporal relationship of a protein-DNA interaction cellsignal.com. ChIP studies related to interferon beta have focused on the binding of transcription factors and other proteins to the interferon-beta promoter and other regulatory regions.

    ChIP assays have demonstrated that interferon-beta can increase the recruitment of histone deacetylase (HDAC)-1 to the matrix metalloproteinase-9 (MMP-9) promoter, contributing to transcriptional repression of MMP-9 nih.gov. This recruitment was shown to be dependent on an AP-1 binding site in the promoter nih.gov. ChIP studies have also shown the binding of proteins like STAT1 and STAT2 to specific genomic regions after interferon beta treatment, revealing insights into cell type-specific interferon beta responses life-science-alliance.org. Furthermore, ChIP has been used to study the binding of IRF-1, IRF-2, and Blimp-1 to the IFN-beta promoter in vivo aai.org.

    Proteomics and Protein Interaction Studies

    Proteomics techniques are crucial for analyzing the protein complement of a cell or tissue and understanding protein modifications and interactions in response to this compound.

    Protein Phosphorylation Analysis (e.g., Western Blot)

    Protein phosphorylation is a key post-translational modification that plays a significant role in cell signaling pathways activated by interferons. Western blotting is a widely used technique to detect specific proteins and their phosphorylation status.

    Western blot analysis has been used to monitor the tyrosyl phosphorylation of STAT proteins (STAT1, STAT2, and STAT3) in response to interferon-beta nih.gov. These studies have shown that interferon-beta treatment leads to the activation of the JAK/STAT signaling pathway, demonstrated by a transient increase in STAT1 phosphorylation at tyrosine 701 pnas.org. Western blotting is also used to assess the total levels of these proteins life-science-alliance.org. Antibodies specific to phosphorylated proteins are used to differentiate between the total and activated forms of the proteins pnas.org.

    Cytokine and Chemokine Quantification (e.g., ELISA, Luminex)

    This compound is an immunomodulatory cytokine, and quantifying the levels of other cytokines and chemokines in response to its administration is essential for understanding its effects on the immune system. ELISA (Enzyme-Linked Immunosorbent Assay) and Luminex-based multiplex assays are commonly used for this purpose.

    ELISA is a sensitive method for detecting and quantifying specific proteins in a sample. ELISA kits are available for quantifying various cytokines and inflammatory markers, including those potentially modulated by interferon beta thermofisher.com.

    Luminex technology allows for the simultaneous measurement of multiple analytes in a single sample (multiplexing). creative-proteomics.commerckmillipore.com. Luminex assays offer advantages in terms of multiplexing capabilities, higher sensitivity, and high-throughput analysis compared to traditional ELISA, which typically measures only one cytokine per assay creative-proteomics.com. These bead-based assays can detect a wide range of cytokines, chemokines, and growth factors in various sample types, such as serum, plasma, and cell culture supernatants merckmillipore.com. Studies have utilized Luminex assays for simultaneous quantification of multiple cytokines to characterize immune responses merckmillipore.comiiarjournals.org.

    Protein Stability and Aggregation Assays (e.g., Thermal Denaturation)

    The stability of protein pharmaceuticals like this compound is critical for their efficacy and shelf-life. Assays that assess protein stability and aggregation are therefore important in research and formulation development.

    Thermal denaturation studies, often monitored by techniques like Circular Dichroism (CD) spectroscopy or Differential Scanning Calorimetry (DSC), are used to determine the melting temperature (Tm) of a protein. creative-proteomics.comresearchgate.net. The Tm is the temperature at which a protein undergoes denaturation or unfolding, and a higher Tm generally indicates enhanced thermal stability creative-proteomics.com. Thermal stress can accelerate protein aggregation nih.govbiotechrep.ir.

    Aggregation assays, which can involve methods like spectroscopic analysis, are used to identify and quantify protein aggregates biotechrep.ir. Studies on this compound have investigated the effect of various additives on preventing aggregation under thermal stress nih.govbiotechrep.ir. These studies can determine kinetic constants of aggregation and identify excipients that reduce aggregation biotechrep.ir. For example, Polysorbate 20 has been shown to significantly reduce the nucleation constant of this compound aggregation under thermal stress biotechrep.ir.

    Cell-Based Functional Assays

    Cell-based assays are fundamental in evaluating the biological effects of this compound, including its antiviral, anti-proliferative, and immunomodulatory activities. These assays provide insights into the cellular responses triggered by this compound binding to its receptor.

    In Vitro Antiviral Assays

    In vitro antiviral assays are used to quantify the ability of this compound to inhibit viral replication in cell cultures. These assays typically involve exposing cells to this compound followed by infection with a susceptible virus. The reduction in viral yield or inhibition of viral cytopathic effect is then measured. For example, studies have used A549 cells infected with Vesicular Stomatitis Virus (VSV) to assess the antiviral activity of interferon beta formulations. nih.gov The antiviral activity is often expressed as the 50% inhibitory concentration (IC₅₀), representing the concentration of this compound required to achieve 50% inhibition of viral replication. nih.gov Research has shown that this compound can efficiently suppress the replication of certain viruses in vitro. frontiersin.org

    Cell Proliferation and Viability Assays

    This compound is known to have anti-proliferative effects on various cell types, particularly cancer cells. tandfonline.comcloud-clone.comcloud-clone.com Cell proliferation and viability assays are used to measure the impact of this compound on cell growth and survival. Common methods include using metabolic indicators like MTS or CCK-8, where the reduction of a tetrazolium compound by metabolically active cells produces a colored product quantifiable by spectrophotometry. tandfonline.comcloud-clone.comcloud-clone.com These assays can demonstrate a dose-dependent decrease in cell viability upon treatment with this compound. nih.gov For instance, studies on colorectal cancer cell lines have shown that this compound treatment leads to significant growth inhibition. tandfonline.com

    Here is an example of how data from a cell viability assay might be presented:

    Cell LineIFN-β Concentration (U/ml)Cell Viability (% of Control)
    A5490100
    A549500~85
    A5491000~70
    A5492000~55

    Immunomodulatory Assays (e.g., cytokine secretion, immune cell activation)

    This compound exerts significant immunomodulatory effects by influencing the function of various immune cells, including antigen-presenting cells, T cells, and B cells. nih.govresearchgate.net Immunomodulatory assays are employed to study these effects, such as analyzing cytokine secretion profiles and assessing the activation status of immune cells. This compound can alter cytokine expression, leading to reduced production of pro-inflammatory cytokines and potentially increasing anti-inflammatory cytokines. nih.govresearchgate.netresearchgate.netaai.org Assays can measure the levels of specific cytokines like IL-1β, IL-12, IL-23, and IL-27 in cell culture supernatants using techniques like ELISA. aai.org Furthermore, this compound can influence T-cell proliferation and alter the expression of co-stimulatory molecules on antigen-presenting cells. nih.govresearchgate.net

    Flow Cytometry for Cell Surface Marker and Intracellular Signaling Analysis

    Flow cytometry is a powerful technique used to analyze the characteristics of individual cells in a heterogeneous population. bdbiosciences.combdbiosciences.comcellsignal.com In this compound research, it is used to assess changes in cell surface marker expression, which can indicate changes in cell phenotype or activation state. bdbiosciences.comcellsignal.com Additionally, intracellular flow cytometry allows for the analysis of intracellular signaling pathways activated by this compound, such as the phosphorylation status of STAT proteins (STAT1, STAT3, STAT5) and kinases like p38, ERK, and Akt. bdbiosciences.combdbiosciences.compnas.orgbdbiosciences.com This technique enables researchers to determine which specific cell subsets respond to this compound and to investigate the downstream signaling events. bdbiosciences.compnas.org For instance, flow cytometry has been used to analyze the cell type-specific activation of STATs and p38 in leukocytes after interferon beta-1a injection or in vitro stimulation. pnas.org

    Biophysical Characterization Techniques

    Biophysical techniques are crucial for understanding the three-dimensional structure and physical properties of this compound.

    X-Ray Crystallography

    X-ray crystallography is a primary technique for determining the atomic-resolution three-dimensional structure of proteins like this compound. nih.govpnas.orgembopress.orgrcsb.org By analyzing the diffraction pattern produced by X-rays passing through a crystal of the protein, researchers can reconstruct the electron density map and build a molecular model. The crystal structure of human interferon beta has been determined at resolutions as high as 2.2 Å. nih.govpnas.org These structures reveal that this compound adopts a fold characteristic of type I interferons, consisting of five alpha-helices arranged in a bundle. pnas.orgembopress.org Crystallographic data provides details about the unit cell dimensions, space group, and the arrangement of molecules within the crystal asymmetric unit. pnas.org Structural information obtained from X-ray crystallography is vital for understanding how this compound interacts with its receptor and for rational design studies. embopress.orgpdbj.org

    Here is a summary of crystallographic data for human interferon beta (PDB ID: 1AU1):

    ParameterValue
    Experimental MethodX-RAY DIFFRACTION nih.govpnas.org
    Resolution2.2 Å nih.govpnas.org
    Space GroupP2₁2₁2₁ pnas.org
    Unit Cell (Å)a=55.3, b=65.9, c=121.5 pnas.org
    Asymmetric UnitTwo molecules (A and B) pnas.org

    Circular Dichroism

    Circular Dichroism (CD) spectroscopy is a valuable technique used to investigate the secondary structure of proteins like this compound. CD measures the differential absorption of left and right circularly polarized light by chiral molecules, providing insights into the proportions of alpha-helices, beta-sheets, turns, and random coils within the protein structure.

    Studies have utilized CD spectroscopy in the far-UV region (typically 190–260 nm) to probe secondary structural changes in this compound under various conditions, such as in different formulations or after modifications like PEGylation. For example, CD spectroscopy was used to assess the secondary structural changes in protein samples containing optimized formulations compared to control protein samples at a concentration of 0.25 mg/ml. nih.gov Each spectrum is often defined as the average of multiple repeated scans, with the background spectrum of the buffer subtracted to isolate the protein's signal. nih.gov Changes in ellipticity at specific wavelengths, such as 222 nm, are often monitored as indicators of alpha-helical content changes. nih.gov

    Computational and In Silico Approaches

    Computational and in silico methods play a significant role in the study of this compound, offering powerful tools for predicting protein properties, analyzing interactions, and guiding experimental design. These approaches can expedite the identification and prediction of key features, such as epitopes, and provide insights into protein dynamics. kne-publishing.comnih.govtums.ac.ir

    Immunoinformatics for Epitope Prediction

    Immunoinformatics, a subfield of bioinformatics, utilizes computational tools and databases to study and predict immunological features of proteins, particularly epitopes. Epitopes are specific regions of an antigen that are recognized by the immune system, such as T cells and B cells. Predicting epitopes is crucial for understanding potential immunogenic responses to therapeutic proteins like this compound, which can lead to the development of anti-drug antibodies (ADAs) and reduced efficacy. kne-publishing.comnih.gov

    In silico methods, based on bioinformatics studies, have been used to identify optimal sets of conservative point mutations in the IFNβ-1b protein aimed at eliminating T-cell epitopes. kne-publishing.comnih.gov Immunoinformatic tools can be used for the modification of dominant T-cell epitopes in IFNβ-1b, a strategy that has the potential to create proteins with reduced immunogenicity. kne-publishing.comnih.govtums.ac.ir

    Linear epitope prediction analysis using tools like BepiPred can predict mutation regions recognized by low affinity compared to reference structures. kne-publishing.com Discontinuous B-cell epitope analysis using servers such as DiscoTope can also be employed to determine if specific regions are predicted as epitopes in comparison with reference proteins. kne-publishing.com These computational analyses help in designing modified versions of this compound with potentially lower immunogenic profiles.

    Molecular Dynamics Simulations (Implicit)

    Molecular Dynamics (MD) simulation is a computational technique used to simulate the physical movements of atoms and molecules over time. It provides insights into the dynamic behavior, conformational changes, and interactions of biomolecules. In the study of proteins like this compound, MD simulations can help understand protein stability, folding, and interactions with solvent or other molecules.

    Implicit solvent models are a class of MD simulations that approximate the effect of the solvent (like water) as a continuous medium rather than explicitly including individual solvent molecules. nih.govnih.govresearchgate.net This approach significantly reduces the number of atoms in the simulation system, thereby decreasing the computational cost and allowing for longer simulation times or the study of larger systems compared to explicit solvent models. nih.govacs.org

    While explicit solvent models offer higher accuracy by accounting for direct solvent interactions, implicit solvent simulations provide a computationally efficient alternative by approximating the solvent effect as a mean field. nih.govacs.org Recent advancements in implicit solvent models, such as extensions of the generalized Born (GB) formalism, have focused on improving accuracy, particularly for variable dielectric environments and nonpolar solvation. nih.gov

    Implicit solvent MD simulations have been applied in various biomolecular studies to investigate properties like protein folding, conformational equilibrium, and the stability of proteins in different formulations. nih.govacs.org Although the search results did not provide specific details of implicit solvent MD simulations directly applied to this compound, implicit solvent models are a recognized approach within molecular dynamics simulations for studying biomolecular systems and their behavior in solution. nih.govnih.govresearchgate.netacs.org The principles and applications of implicit solvent MD simulations are relevant to understanding the potential computational methods that could be or are being used to study the dynamics and stability of this compound in a computationally efficient manner.

    Emerging Research Frontiers and Theoretical Perspectives on Interferon Beta 1b

    Novel Insights into Interferon Beta-1b Signaling Complexity

    This compound exerts its cellular effects primarily by binding to the type I interferon receptor (IFNAR), a heterodimer composed of IFNAR1 and IFNAR2 subunits. This binding event triggers the activation of associated Janus kinases (JAK1 and Tyk2), leading to their autophosphorylation and subsequent phosphorylation of tyrosine residues on the receptor subunits. drugbank.com These phosphorylated receptors then recruit and activate Signal Transducers and Activators of Transcription (STAT) proteins, predominantly STAT1 and STAT2. drugbank.com The complexity of this signaling arises from the formation of different STAT complexes, such as STAT1-STAT2 heterodimers which associate with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex, and STAT1 homodimers. oup.complos.org These complexes translocate to the nucleus and bind to specific DNA sequences, known as Interferon-Stimulated Response Elements (ISREs), thereby regulating the transcription of a wide array of interferon-stimulated genes (ISGs). plos.org

    Studies indicate that the ligand-dependent assembly of the type I IFN receptor chains is not uniform across all type I interferons. IFN-β appears to be unique in its capacity to assemble a stable receptor complex, a phenomenon observed through the co-immunoprecipitation of IFNAR2c with IFNAR1 upon IFN-β stimulation, but not with IFN-alpha. nih.gov This stable complex formation is independent of receptor tyrosine phosphorylation and the recruitment of additional proteins through such events. nih.gov The distinct interaction and binding of IFN-β-1b to the receptor compared to IFN-alpha2 may represent an early event contributing to the differential biological responses observed between type I interferons. nih.gov

    Furthermore, research suggests that IFN-β can uniquely and specifically ligate to IFNAR1 in an IFNAR2-independent manner. This interaction can transduce signals that modulate the expression of a distinct set of genes, independently of the classical JAK-STAT pathways. nih.gov This highlights a previously unappreciated layer of signaling complexity for IFN-β.

    Interplay with Other Biological Modulators (e.g., S100 proteins, phosphodiesterase inhibitors)

    This compound's activity can be modulated through interactions with other biological molecules. S100 proteins, a family of multifunctional calcium-binding proteins, have been shown to interact with IFN-β. Specific S100 proteins, including S100A1, S100A4, S100A6, and S100P, exhibit calcium-dependent binding to IFN-β. nih.govmdpi.com The interaction with S100B protein has also been demonstrated, with S100B binding to both dimeric and monomeric forms of IFN-β in a calcium-loaded state. nih.govresearchgate.net Calcium depletion can block this interaction. nih.govresearchgate.net Notably, S100B monomerization can significantly increase its affinity for IFN-β. nih.govresearchgate.net These interactions can affect IFN-β activity; for instance, S100A1/A4 proteins have been shown to inhibit IFN-β-induced suppression of cancer cell viability. mdpi.com S100B appears to be a more effective inhibitor of IFN-β activity towards certain cancer cells compared to other S100 proteins. nih.govresearchgate.net The antagonistic effects of these S100 proteins on IFN-β suggest that inhibiting these S100 proteins could potentially enhance the therapeutic efficacy of IFN-β. nih.govresearchgate.net

    Phosphodiesterase (PDE) inhibitors represent another class of molecules that can interact with pathways influenced by IFN-β signaling. Research indicates that PDE activity, particularly types III and IV, may be involved in the induction of IL-10 production by microglia during microglia-T cell interaction, a process that can be potentiated by IFN-β pretreatment of T cells. neurology.org Inhibition of PDE has also been shown to abolish the effect of IFN-β and certain compounds like luteolin (B72000) on STAT1 phosphorylation, suggesting a link between cAMP signaling, mediated by PDE, and the JAK-STAT pathway activated by IFN-β. nih.gov

    Understanding Differential STAT Protein Activation and its Biological Consequences

    The activation of STAT proteins downstream of IFN-β signaling is not always uniform and can lead to differential biological outcomes depending on the cellular context. While the canonical pathway involves the phosphorylation and activation of STAT1 and STAT2, leading to ISGF3 complex formation plos.org, studies have shown that IFN-β stimulation can result in the phosphorylation of STAT1, STAT2, and STAT3. frontiersin.orgnih.gov

    Differential activation of STAT proteins can lead to contrasting effects. For example, in cardiac fibroblasts, IFN-β stimulation through STAT1 activation increased the secretion of pro-inflammatory chemokines like MCP-1 and IP-10. frontiersin.orgnih.gov Conversely, IFN-β induced activation of STAT3 increased the secretion of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.gov This suggests that IFN-β can exert both pro-inflammatory and anti-inflammatory effects within the same cell type through the differential activation of STAT proteins. frontiersin.orgnih.gov In inflammatory conditions, such as those induced by TLR4 activation, IFN-β's effects mediated through STAT2 and/or STAT3 were predominantly anti-inflammatory, reducing the secretion of pro-inflammatory cytokines and chemokines. frontiersin.orgnih.gov

    Research also highlights differential STAT activation patterns in different cell types in response to various stimuli. For instance, while certain stimuli in dendritic cells lead to phosphorylation of STAT1 at both Y701 and S727 residues, mediated by autocrine type I IFN signaling and p38 MAPK respectively, the same stimuli in macrophages might only trigger S727 phosphorylation of STAT1, which is then retained in the cytoplasm and may have an inhibitory function on TLR signaling. aai.org This underscores the context-dependent nature of STAT activation downstream of pathways influenced by type I interferons like IFN-β.

    Role in Immune Homeostasis and Pathogen Defense Mechanisms

    Interferons, including type I interferons like IFN-β, are crucial components of the innate immune system, playing a pivotal role in defending the host against pathogens and maintaining immune homeostasis. longdom.orgfrontiersin.org They are among the first lines of defense against invading organisms, particularly viruses. oup.comijmrhs.com

    IFN-β contributes to pathogen defense by inducing an antiviral state in cells, primarily through the activation of ISGs that inhibit viral replication. nih.gov Beyond viral infections, type I interferons also play a role in defense mechanisms against bacterial infections, although their effects can be ambivalent, sometimes being beneficial and at other times detrimental to the host depending on the specific pathogen and context. frontiersin.orgfrontiersin.org For example, type I IFN signaling can be advantageous in defense against H. pylori by promoting inflammation, while it can exacerbate infection with S. typhimurium by reducing the host's ability to mount a complete immune response. frontiersin.orgfrontiersin.org In the case of S. pyogenes, type I IFN signaling helps balance the inflammatory response by suppressing excessive IL-1β production, preventing lethal hyperinflammation. frontiersin.orgfrontiersin.org

    In terms of immune homeostasis, interferons are involved in regulating inflammatory responses. longdom.org Dysregulation of interferon signaling has been implicated in the pathogenesis of autoimmune diseases. longdom.org IFN-β can modulate the activity of various immune cells, including T cells and B cells, and influence blood-brain barrier permeability. scielo.br Its immunomodulatory effects are thought to involve downregulating pro-inflammatory cytokines and cells while upregulating anti-inflammatory and repair mechanisms. researchgate.net IFN-β can reduce antigen presentation by immune cells, inhibit T-cell proliferation, and alter cytokine and matrix metalloproteinase expression. researchgate.net It can also promote the differentiation of regulatory T cells (Tregs). nih.govfrontiersin.org

    Research into Mechanisms of Action Beyond Classical Pathways

    While the classical JAK-STAT signaling pathway is well-established for type I interferons, research is exploring mechanisms of action for IFN-β that extend beyond this canonical route. As mentioned earlier, IFN-β has been shown to interact with IFNAR1 independently of IFNAR2 and transduce signals that modulate gene expression without involving JAK-STAT pathways. nih.gov This suggests the existence of alternative signaling cascades initiated by IFN-β binding to just one receptor subunit.

    Furthermore, studies are investigating the interplay between IFN-β and other cellular processes and molecules. For instance, research into the interaction with S100 proteins reveals a direct modulation of IFN-β activity through protein-protein interactions that can impact cellular outcomes like viability. nih.govmdpi.comresearchgate.net The influence of PDE inhibitors on IFN-β-mediated STAT phosphorylation also points towards potential crosstalk between the type I interferon pathway and cAMP signaling. nih.gov

    Another area of investigation involves the potential neuroprotective effects of IFN-β, which may be mediated through mechanisms beyond its direct immunomodulatory actions. Research suggests that IFN-β might influence neurotrophic factors and pathways, such as the neurotensin/neurotensin high affinity receptor 1 pathway, contributing to a balance between immunomodulation and neuroprotection. nih.gov Studies in preclinical models of multiple sclerosis have explored how IFN-β might modulate T cell neurotrophin expression as a novel approach to exploit factors that reduce inflammation and promote neuroprotection. nih.gov

    Future Directions in Preclinical Modeling and In Vitro Systems

    Advancements in preclinical modeling and in vitro systems are crucial for further understanding the complex biology of this compound and evaluating potential therapeutic strategies. Traditional in vitro models, such as cell lines, have been instrumental in studying IFN-β signaling and its effects on cell viability and gene expression. nih.govmdpi.com However, these models often lack the complexity of the in vivo environment, including the intricate interactions between different cell types and the extracellular matrix.

    Future directions in preclinical modeling involve developing more sophisticated in vitro systems that better mimic the physiological context. This includes the use of co-culture systems, 3D spheroid models, and organ-on-a-chip technologies that can recapitulate aspects of tissue architecture and cellular interactions. tandfonline.com For example, co-culture models of T cells and microglia have been used to study the effects of IFN-β on cytokine production in a central nervous system relevant context. neurology.org

    Ex vivo models using tissue explants offer another approach to study drug pharmacokinetics and pharmacodynamics in a more physiologically relevant setting. frontiersin.org These models allow for the assessment of drug penetration, distribution, and activity within a tissue environment. Standardizing protocols for these models is important to ensure consistent and reliable results. frontiersin.org

    Furthermore, there is a growing interest in utilizing gene therapy approaches and nanoparticle-mediated delivery systems in preclinical models to improve the targeted delivery and efficacy of IFN-β while minimizing systemic exposure. mdpi.comnih.govresearchgate.net Studies using adeno-associated viral (AAV) vectors and lipid nanoparticles (LNPs) to deliver IFN-β in preclinical tumor models demonstrate the potential of these approaches to stimulate local immune responses. mdpi.comnih.gov Intranasal delivery of IFN-β-loaded nanoparticles in preclinical models of multiple sclerosis has shown promise in improving clinical symptoms and controlling neuroinflammation, suggesting a potential non-invasive delivery route with enhanced CNS targeting. researchgate.net

    Future preclinical research needs to address limitations in current models, such as the absence of tumor-draining lymph nodes in some cancer models, which are crucial for orchestrating immune responses. tandfonline.com Efforts are also needed to improve the long-term stability of tissue samples in in vitro translational research. tandfonline.com

    Theoretical Frameworks for this compound Activity

    Theoretical frameworks for understanding this compound activity often center around complex network dynamics and systems biology approaches. The intricate signaling pathways initiated by IFN-β binding to its receptor involve a cascade of phosphorylation events, protein-protein interactions, and transcriptional regulation. drugbank.comoup.complos.org Theoretical models are being developed to analyze the dynamics of these pathways and predict cellular responses. oup.com

    These frameworks consider the interplay between positive and negative feedback loops within the signaling network, as well as crosstalk with other cellular pathways. oup.com For instance, the JAK-STAT pathway is subject to negative regulation by suppressors of cytokine signaling (SOCS) and protein inhibitors of activated STAT (PIAS) proteins, while also involving positive autoregulatory loops. oup.com

    Theoretical perspectives also encompass the concept of differential signaling outcomes based on varying concentrations of IFN-β, the specific cell type, and the presence of other biological modulators. The observation that IFN-β can induce both pro- and anti-inflammatory effects depending on the context and differential STAT activation highlights the need for theoretical models that can capture this context-dependency. frontiersin.orgnih.gov

    Furthermore, theoretical frameworks are being applied to understand the complex interactions between IFN-β and pathogens, considering the host's immune response and the pathogen's strategies to evade or counteract interferon activity. frontiersin.orgnih.govfrontiersin.org This involves modeling the dynamic balance between pro-inflammatory and anti-inflammatory signals and the role of interferons in maintaining or disrupting this balance during infection. frontiersin.orgfrontiersin.org

    The development of theoretical frameworks is essential for integrating the vast amount of experimental data on IFN-β activity, predicting its behavior in different biological settings, and guiding the rational design of therapeutic interventions.

    Q & A

    Q. What are the primary mechanisms of action of interferon beta-1b in modulating neuroinflammation in multiple sclerosis (MS)?

    this compound exerts anti-inflammatory effects by inhibiting T-cell activation, reducing pro-inflammatory cytokine production (e.g., TNF-α, IFN-γ), and downregulating matrix metalloproteinases. These mechanisms reduce blood-brain barrier disruption and lesion formation. Structural studies indicate that its non-glycosylated form and molecular weight (~18.5 kDa) allow distinct receptor-binding kinetics compared to beta-1a, influencing downstream signaling .

    Q. How is gadolinium-enhanced MRI utilized as a biomarker in clinical trials assessing this compound efficacy?

    MRI endpoints include reduction in active lesions (gadolinium-enhancing T1 lesions), T2 lesion volume, and "black holes" (persistent T1 hypointensities). In placebo-controlled trials, this compound demonstrated an 80% median reduction in active scans and a 23% decrease in MRI burden of disease, validated through frequent imaging protocols (e.g., every 6 weeks in subcohorts) .

    Q. What standardized outcome measures are used in phase III trials for relapsing-remitting MS (RRMS)?

    Key measures include:

    • Expanded Disability Status Scale (EDSS) : Quantifies disability progression (≥1.0-point increase confirmed at 6 months).
    • Annualized relapse rate (ARR) : Reduction in clinical relapses.
    • MRI activity : New/enlarging T2 lesions and gadolinium-enhancing lesions. These were validated in trials like the BEYOND study, which used regression models to correlate baseline characteristics with 1-year treatment outcomes .

    Q. What structural differences between this compound and beta-1a impact therapeutic profiles?

    Beta-1b lacks glycosylation and an N-terminal methionine, resulting in lower molecular weight (18.5 kDa vs. 22–24 kDa) and reduced immunogenicity. Clinically, beta-1b shows broader efficacy in secondary progressive MS (SPMS) and greater reduction in relapse severity, whereas beta-1a primarily delays disability progression .

    Advanced Research Questions

    Q. How do discrepancies between primary (EDSS) and secondary (MRI/relapse) outcomes in SPMS trials inform trial design?

    The North American SPMS trial found no significant EDSS benefit but showed relapse reduction (32%) and MRI lesion suppression. This highlights the need for composite endpoints in progressive MS trials, combining clinical, imaging, and biomarker data. Bayesian adaptive designs could improve sensitivity to detect neuroprotective effects .

    Q. What predictive modeling strategies identify responders to this compound using baseline characteristics?

    Machine learning models integrating baseline EDSS, T2 lesion load, and serum neurofilament light chain levels have been proposed. The BEYOND trial used Cox regression to show that early MRI activity (within 1 year) predicts long-term disability outcomes, supporting risk-stratified enrollment .

    Q. What neuroimaging biomarkers demonstrate sensitivity to this compound's neuroprotective effects?

    Advanced metrics include:

    • T1 hypointensity volume : Correlates with axonal loss and predicts cognitive decline.
    • Diffusion tensor imaging (DTI) : Detects microstructural white matter integrity improvements. A 16-year longitudinal study linked beta-1b to sustained cognitive benefits via reduced cortical atrophy .

    Q. How can recombinant production systems optimize this compound yield and folding efficiency?

    Traditional E. coli systems require costly refolding due to insoluble inclusion bodies. Novel platforms like Pseudomonas fluorescens enable soluble, active protein production via engineered chaperones and codon optimization, potentially reducing manufacturing costs by 40% .

    Q. What methodological frameworks address adherence variability in real-world effectiveness studies?

    Prospective observational studies (e.g., BETA-CONNECT) use electronic injection sensors to track adherence. Mixed-effects models adjust for variables like titration schedules and patient education levels, showing 82.5% mean adherence with higher persistence in treatment-naïve patients .

    Q. How do adaptive trial designs improve evaluation of this compound in novel indications (e.g., MERS-CoV)?

    The MIRACLE trial employed a double-blind, adaptive design with prespecified interim analyses. Early termination rules were triggered when this compound + lopinavir-ritonavir showed a 19% absolute mortality reduction (p=0.024), emphasizing the need for subgroup pre-definition (e.g., treatment within 7 days of symptom onset) .

    Methodological Considerations Table

    Research FocusKey MethodologiesEvidence References
    Trial DesignBayesian adaptive designs, composite endpoints
    Biomarker ValidationLongitudinal MRI, DTI, serum NfL assays
    Predictive ModelingMachine learning, Cox regression
    Adherence AnalysisElectronic monitoring, mixed-effects models
    Production OptimizationRecombinant engineering in P. fluorescens

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.